3-(4-Nitro-phenylcarbamoyl)-acrylic acid
Description
The exact mass of the compound 3-(4-Nitro-phenylcarbamoyl)-acrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Nitro-phenylcarbamoyl)-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitro-phenylcarbamoyl)-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(4-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-1-3-8(4-2-7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVWYXUTXSTOQY-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Nitrophenyl)maleamic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of N-(4-Nitrophenyl)maleamic acid, a key chemical intermediate. While the systematic name 3-(4-Nitro-phenylcarbamoyl)-acrylic acid is descriptive, the compound is more commonly referenced in scientific literature as N-(4-Nitrophenyl)maleamic acid. This molecule serves as the direct precursor to N-(4-nitrophenyl)maleimide, a compound of significant interest in the fields of polymer science and bioconjugation. For professionals in drug development, understanding the synthesis and reactivity of this precursor is crucial for the design of advanced therapeutic conjugates and drug delivery systems. This guide will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization, and its applications, with a focus on its relevance to the pharmaceutical and biotechnology sectors.
Core Identifiers and Physicochemical Properties
N-(4-Nitrophenyl)maleamic acid is the product of the reaction between 4-nitroaniline and maleic anhydride. While a specific CAS number for N-(4-Nitrophenyl)maleamic acid is not readily found in major chemical databases, its cyclized imide derivative, N-(4-nitrophenyl)maleimide, is well-documented with CAS Number 4338-06-1[1]. The properties of the amic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₅ | - |
| Molecular Weight | 236.18 g/mol | - |
| Appearance | Yellow solid precipitate | [2][3] |
| Melting Point | 145 °C | [2][3] |
| Solubility | Recrystallized from methanol | [2][3] |
Synthesis of N-(4-Nitrophenyl)maleamic Acid
The synthesis of N-(4-Nitrophenyl)maleamic acid is a straightforward and high-yielding reaction involving the nucleophilic acyl substitution of maleic anhydride with 4-nitroaniline. The lone pair of electrons on the amino group of 4-nitroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the amic acid.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of N-aryl maleamic acids[2][3].
Materials:
-
4-Nitroaniline (CAS: 100-01-6)
-
Maleic anhydride (CAS: 108-31-6)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 30 mL of DMF.
-
To this solution, add 9.8 g (0.1 mol) of maleic anhydride.
-
Stir the reaction mixture at room temperature (25 °C) for three hours.
-
Pour the reaction mixture into a beaker containing crushed ice. A yellow solid will precipitate.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from methanol.
-
A typical yield for this reaction is approximately 70%[2][3].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-Nitrophenyl)maleamic acid.
Analytical Characterization
The structure and purity of the synthesized N-(4-Nitrophenyl)maleamic acid can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected peaks include:
-
N-H Stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H stretching vibration.
-
O-H Stretch: A very broad peak from 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretch.
-
C=O Stretch: Two distinct carbonyl peaks are expected. The amide I band (C=O stretch) typically appears around 1650-1680 cm⁻¹, and the carboxylic acid C=O stretch is found around 1700-1730 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively[4][5].
-
C=C Stretch: A peak around 1600-1640 cm⁻¹ for the alkene C=C bond.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum can be used to confirm the proton environment in the molecule. The expected chemical shifts (in ppm) are:
-
Aromatic Protons: The protons on the nitrophenyl ring will appear in the aromatic region (7.0-8.5 ppm). Due to the electron-withdrawing nitro group, these protons will be downfield. The protons ortho to the nitro group will be the most deshielded.
-
Vinyl Protons: The two protons on the double bond of the maleamic acid backbone will appear as doublets in the range of 6.0-7.0 ppm.
-
Amide Proton (N-H): A broad singlet that can appear over a wide range (typically 8.0-10.0 ppm), and its position is dependent on solvent and concentration.
-
Carboxylic Acid Proton (O-H): A very broad singlet appearing far downfield (>10 ppm), which is also highly dependent on experimental conditions.
Applications in Drug Development and Beyond
The primary application of N-(4-Nitrophenyl)maleamic acid is as a stable intermediate for the synthesis of N-(4-nitrophenyl)maleimide. The maleimide functional group is of paramount importance in bioconjugation chemistry.
Precursor for Bioconjugation Reagents
Maleimides are highly selective for reacting with thiol groups (present in cysteine residues of proteins and peptides) under physiological conditions to form stable thioether bonds. This reaction is a cornerstone of modern bioconjugation and is extensively used in the development of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Maleimide chemistry is frequently employed to attach the drug to the antibody, enabling targeted drug delivery and reducing systemic toxicity[6][7]. N-aryl maleimides, derived from precursors like N-(4-Nitrophenyl)maleamic acid, have been shown to react faster with thiols and can lead to more stable conjugates compared to their N-alkyl counterparts[8].
-
Peptide and Protein Labeling: Maleimides are used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins and peptides for use in diagnostic assays and imaging studies[8].
-
Drug Delivery Systems: The conjugation of drugs to polymers or other carrier molecules via maleimide linkers can improve drug solubility, stability, and pharmacokinetic profiles[6].
Signaling Pathway and Mechanism of Action
The utility of N-(4-Nitrophenyl)maleamic acid is indirect; it provides access to the maleimide functional group. The "mechanism of action" in this context is the chemical reaction that enables the aforementioned applications.
Caption: Role of N-(4-Nitrophenyl)maleamic acid as a precursor in bioconjugation.
Safety and Handling
As a laboratory chemical, N-(4-Nitrophenyl)maleamic acid should be handled with appropriate safety precautions. While specific safety data for this compound is not extensively documented, data for the related N-phenylmaleamic acid (CAS 555-59-9) indicates that it can cause skin, eye, and respiratory irritation[9].
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10][11].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[10].
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists[10].
Conclusion
N-(4-Nitrophenyl)maleamic acid is a valuable and readily synthesized chemical intermediate. Its primary importance lies in its role as a precursor to N-(4-nitrophenyl)maleimide, a key reagent in the field of bioconjugation. For researchers and professionals in drug development, the chemistry of maleimides and their precursors is fundamental to the design and synthesis of next-generation targeted therapeutics, including antibody-drug conjugates. A thorough understanding of the synthesis, characterization, and reactivity of N-(4-Nitrophenyl)maleamic acid provides a solid foundation for innovation in this exciting and rapidly evolving area of science.
References
-
PubChem. N-(4-Nitrophenyl)maleimide. National Center for Biotechnology Information. [Link]
-
Giorgis, M., et al. (2017). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Takaoka, Y., et al. (2019). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
-
Karaman, M., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. ChemistryOpen. [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]
-
Jones, M. W., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. [Link]
-
IJRASET. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000460 - Maleamic Acid (C4H5NO3). [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]
-
ResearchGate. Peak assignments of FTIR spectra. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Schumacher, F. F., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Ravasco, J. M. J. M., et al. (2019). Bioconjugation With Maleimides: A Useful Tool for Chemical Biology. Chemistry. [Link]
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Technical Whitepaper: Synthesis and Characterization of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
Executive Summary
This technical guide details the synthesis, characterization, and application of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid , chemically known as
The synthesis relies on the nucleophilic ring-opening of maleic anhydride by 4-nitroaniline. This guide prioritizes high-yield, reproducible protocols suitable for both academic research and industrial scale-up, emphasizing "Green Chemistry" principles where applicable.
Chemical Profile
| Property | Detail |
| IUPAC Name | (2Z)-4-[(4-Nitrophenyl)amino]-4-oxobut-2-enoic acid |
| Common Name | |
| CAS Number | 555-59-9 (General Maleamic Acid class) |
| Molecular Formula | |
| Molecular Weight | 236.18 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Chloroform; Insoluble in Water |
Mechanistic Principles
The formation of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring.[1]
Reaction Pathway[1][4][5][6][8][13][14][15]
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon (
) of the anhydride.[1] -
Ring Opening: The tetrahedral intermediate collapses, breaking the cyclic anhydride bond.
-
Proton Transfer: An intramolecular or solvent-mediated proton transfer stabilizes the resulting carboxylic acid and amide functionalities.
Note on Isomerism: The product retains the cis (
Figure 1: Mechanistic pathway for the ring-opening of maleic anhydride by 4-nitroaniline.
Experimental Protocols
Two validated protocols are provided. Method A is the industry standard for high purity and yield. Method B is an alternative using glacial acetic acid, often preferred for ease of crystallization.
Method A: Acetone/DMF Solvent Synthesis (Standard)
This method utilizes the high solubility of reactants in polar aprotic solvents to facilitate rapid kinetics at moderate temperatures.
Reagents:
-
Maleic Anhydride (9.8 g, 0.1 mol)
-
Solvent: DMF (30 mL) or Acetone (100 mL)
Step-by-Step Workflow:
-
Dissolution: Dissolve 9.8 g of Maleic Anhydride in the chosen solvent (DMF or Acetone) in a round-bottom flask.
-
Addition: Slowly add 13.8 g of 4-Nitroaniline to the solution while stirring.
-
Critical Control Point: The reaction is exothermic. Maintain temperature between 25°C - 30°C using a water bath if necessary.
-
-
Reaction: Stir the mixture for 3 hours at room temperature (25°C).
-
Observation: The solution will darken, and a precipitate may begin to form depending on the solvent volume.
-
-
Precipitation: Pour the reaction mixture into 200 mL of crushed ice/water .
-
Result: A yellow solid precipitates immediately.
-
-
Filtration: Filter the solid using a Buchner funnel under vacuum. Wash with cold water (3 x 50 mL) to remove residual solvent and unreacted acid.
-
Drying: Dry the crude product in a vacuum oven at 50°C for 4 hours.
-
Purification: Recrystallize from Methanol or Ethanol to obtain bright yellow needles.
Yield: ~85-95% Melting Point: 142°C – 145°C (Decomposes)
Method B: Glacial Acetic Acid Synthesis
This method is advantageous when the product needs to be used directly for cyclization or when avoiding chlorinated/amide solvents is required.
Reagents:
-
Maleic Anhydride (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Glacial Acetic Acid (10 volumes relative to solid mass)[4]
Protocol:
-
Dissolve Maleic Anhydride in Glacial Acetic Acid under slight warming (40°C).
-
Add 4-Nitroaniline in portions.
-
Stir at room temperature for 4 hours. The product often crystallizes directly from the reaction mixture.
-
Filter the solid and wash with cold ether or water to remove acetic acid.
Characterization & Quality Control
Trustworthy synthesis requires rigorous validation. The following spectral data confirms the identity of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
Spectroscopic Profile[7][8]
| Technique | Diagnostic Signal | Structural Assignment |
| FT-IR | 3200-3300 | N-H Stretch (Amide) & O-H Stretch (Acid) |
| 1705 | C=O Stretch (Carboxylic Acid) | |
| 1650 | C=O Stretch (Amide I band) | |
| 1530, 1350 | ||
| -COOH (Acid proton, exchangeable) | ||
| -NH (Amide proton) | ||
| -CH=CH- (Olefinic protons, cis coupling) | ||
| Aromatic protons (4-Nitrophenyl group) |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Downstream Applications
The primary utility of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid lies in its conversion to
-
Reagents: Acetic Anhydride (
) + Sodium Acetate ( ) or . -
Conditions: Heating at 60°C - 80°C for 2-4 hours.
-
Significance: The resulting maleimide is a potent "Michael Acceptor" used in:
-
Cysteine Conjugation: Labeling proteins or peptides at sulfhydryl groups.
-
Polymerization: Radical copolymerization with styrene to form high-thermal-stability polymers (e.g., poly(N-phenylmaleimide-co-styrene)).
-
References
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide. International Journal of Engineering Research & Technology (IJERT). (2023).
-
Preparation of N-Phenylmaleimide Derivatives. Organic Syntheses, Coll. Vol. 5, p.944 (1973); Vol. 41, p.93 (1961).
-
Synthesis and Polymerization of Maleimide Derivatives. International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023).
-
Crystal Structure and Hydrogen Bonding in 3-Phenylcarbamoyl-acrylic acid. PMC - National Institutes of Health. (2012).
Sources
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- 2. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]
- 3. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]
- 4. jcbsc.org [jcbsc.org]
An In-depth Technical Guide to the Applications of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid in Polymer Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of polymers derived from 3-(4-nitro-phenylcarbamoyl)-acrylic acid, more systematically known as N-(4-nitrophenyl)maleamic acid. While direct polymerization of the maleamic acid is uncommon, its cyclized derivative, N-(4-nitrophenyl)maleimide, serves as a versatile monomer for the creation of thermally stable polymers. This guide details the synthetic pathways from the parent acid to the polymer, explores the characteristics of the resulting polyimides, and critically evaluates their prospective applications in advanced materials and drug delivery systems. A key focus is placed on the potential for post-polymerization modification of the pendant nitro group, a versatile handle for further functionalization.
Introduction: Unveiling the Potential of a Nitro-Functionalized Monomer
In the vast landscape of polymer chemistry, monomers bearing specific functional groups are the building blocks for materials with tailored properties. 3-(4-Nitro-phenylcarbamoyl)-acrylic acid, or N-(4-nitrophenyl)maleamic acid, is one such monomer that holds significant, albeit largely untapped, potential. The presence of a polymerizable acrylic acid moiety, a phenyl ring, and a nitro group within its structure suggests a rich chemistry that can be exploited for various applications.
This guide will navigate the scientific literature to provide a detailed understanding of this monomer and its polymeric derivatives. We will begin by elucidating the synthesis of the monomer and its more commonly used cyclic counterpart, N-(4-nitrophenyl)maleimide. Subsequently, we will delve into the polymerization of this maleimide, leading to the formation of poly(N-arylmaleimide)s, a class of polymers known for their high thermal stability.[1]
The core of this guide will then transition to the prospective applications of these polymers, with a particular emphasis on the biomedical and drug development fields. Recognizing the current gap in direct application studies, we will explore the latent potential harbored within the polymer structure, most notably the pendant nitro group. The chemical reduction of this group to an amine opens a gateway for a plethora of post-polymerization modifications, a powerful strategy for designing functional and "smart" materials.[2][3][4]
From Monomer Synthesis to Polymerization: A Step-by-Step Approach
The journey from 3-(4-nitro-phenylcarbamoyl)-acrylic acid to a functional polymer primarily involves a two-step process: the synthesis of the maleamic acid followed by its cyclodehydration to the corresponding maleimide, which is then polymerized.
Synthesis of N-(4-Nitrophenyl)maleamic Acid
The synthesis of N-(4-nitrophenyl)maleamic acid is a straightforward and high-yielding reaction. It involves the reaction of 4-nitroaniline with maleic anhydride in a suitable solvent, such as dimethylformamide (DMF), at room temperature.[2][5]
Caption: Synthesis of N-(4-Nitrophenyl)maleamic Acid.
Experimental Protocol: Synthesis of N-(4-Nitrophenyl)maleamic Acid [2][5]
-
In a round-bottom flask, dissolve 4-nitroaniline (0.1 mol) in 30 mL of dimethylformamide (DMF).
-
To this stirred solution, add maleic anhydride (0.1 mol).
-
Continue stirring the reaction mixture at 25°C for three hours.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the resulting yellow solid precipitate and dry it under a vacuum.
-
Recrystallize the crude product from methanol to obtain pure N-(4-nitrophenyl)maleamic acid. A typical yield is around 70%, with a melting point of approximately 145°C.[2][5]
Cyclodehydration to N-(4-Nitrophenyl)maleimide
The maleamic acid is typically converted to the more readily polymerizable maleimide through cyclodehydration. This is often achieved by treating the maleamic acid with a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide.[2][5]
Caption: Synthesis of N-(4-Nitrophenyl)maleimide.
Experimental Protocol: Synthesis of N-(4-Nitrophenyl)maleimide [2][5]
-
Treat N-(4-nitrophenyl)maleamic acid with concentrated sulfuric acid and phosphorus pentoxide.
-
Stir the solution at 65°C for three hours.
-
Pour the reaction mixture into crushed ice or cold water to precipitate the product.
-
Filter the yellow solid precipitate, wash it with water, and dry it.
-
Recrystallize the crude N-(4-nitrophenyl)maleimide from ethyl alcohol. The expected yield is around 65%, with a melting point of approximately 120°C.[2][5]
Polymerization of N-(4-Nitrophenyl)maleimide
N-(4-Nitrophenyl)maleimide can be homopolymerized or copolymerized with various vinyl monomers via free-radical polymerization. A common initiator for this process is azobisisobutyronitrile (AIBN).[2]
Caption: General workflow for the free-radical polymerization of N-(4-Nitrophenyl)maleimide.
Experimental Protocol: Homopolymerization of N-(4-Nitrophenyl)maleimide [2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-nitrophenyl)maleimide (0.01 mol) in 30 mL of tetrahydrofuran (THF).
-
Add 20 mg of AIBN to the solution.
-
Reflux the reaction mixture at 65°C for a specified period (e.g., 24 hours).
-
Isolate the synthesized polymer by precipitating it in an excess of a methanol-water mixture.
-
Dry the polymer under a vacuum at 55°C.
Table 1: Polymerization Data for N-(4-Nitrophenyl)maleimide (PNPMI) and its Copolymers
| Polymer System | Comonomer | Solvent | Initiator | Reaction Time (h) | Yield (%) |
| Homopolymer (HPNPMI) | - | THF | AIBN | 24 | 32.33[2][5] |
| Copolymer | Cinnamic Acid | THF | AIBN | >12 | Variable[5] |
| Copolymer | Acrylonitrile | THF | AIBN | 12-36 | Variable[2] |
| Copolymer | Acrylamide | THF | AIBN | 12-36 | Variable[2] |
Properties of Poly(N-(4-nitrophenyl)maleimide) and its Copolymers
The primary characteristic of polymers derived from N-(4-nitrophenyl)maleimide is their excellent thermal stability. The incorporation of the rigid imide ring and the aromatic side group into the polymer backbone contributes to high glass transition temperatures and decomposition temperatures.[1] Copolymers of N-(4-nitrophenyl)maleimide with monomers like methyl methacrylate (MMA) have been shown to exhibit increased thermal stability compared to the homopolymer of MMA.[1]
Potential Applications in Polymer Chemistry and Drug Development
While the direct application of polymers from 3-(4-nitro-phenylcarbamoyl)-acrylic acid in the biomedical field is not yet established, their chemical structure offers intriguing possibilities, particularly through post-polymerization modification.
A Gateway to Functional Polymers: Reduction of the Nitro Group
The pendant nitro group on the phenyl ring is a key functional handle that can be chemically transformed after polymerization. A straightforward and powerful modification is the reduction of the nitro group to an amine group (-NH₂). This transformation is a cornerstone in organic synthesis and can be achieved using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.[6]
Caption: Post-polymerization reduction of the nitro group to an amine, enabling further functionalization.
The resulting amino-functionalized polymer becomes a versatile platform for a range of biomedical applications:
-
Drug Conjugation: The amine groups can be used to covalently attach drug molecules, creating polymer-drug conjugates. This approach can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery.[5][7][8][9][10]
-
Targeting Ligand Attachment: Targeting moieties, such as antibodies, peptides, or small molecules, can be conjugated to the amine groups to direct the polymer carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Biocompatible Coatings: The amine groups can be used to graft biocompatible polymers like polyethylene glycol (PEG), which can reduce immunogenicity and improve the in vivo stability of the material.[11]
Potential as Stimuli-Responsive Materials
The amine group introduced after the reduction of the nitro group is pH-responsive. In acidic environments, it can be protonated (-NH₃⁺), leading to changes in the polymer's solubility and conformation. This property could be harnessed to design "smart" drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.[12]
Biocompatibility and Toxicity Considerations
A critical aspect for any material intended for biomedical use is its biocompatibility. While polyimides, in general, have been explored for various biomedical applications due to their excellent mechanical properties and stability, the biocompatibility of polymers containing nitrophenyl or aminophenyl groups needs careful evaluation.[5][7][8][9][10] In vitro cytotoxicity assays would be a necessary first step to assess the potential toxicity of these polymers.[13] The reduction of the potentially more toxic nitro group to the generally more biocompatible amine group is a favorable step in this regard.
Conclusion and Future Outlook
3-(4-Nitro-phenylcarbamoyl)-acrylic acid, through its maleimide derivative, provides a pathway to thermally stable polymers. While their direct application in the biomedical field is yet to be realized, the true potential of these polymers likely lies in post-polymerization modification. The facile reduction of the pendant nitro group to a reactive amine opens up a vast design space for creating sophisticated polymer-drug conjugates, targeted delivery systems, and stimuli-responsive materials.
Future research should focus on:
-
Detailed Biocompatibility Studies: Thorough in vitro and in vivo evaluation of both the nitro- and amino-functionalized polymers is essential.
-
Optimization of Post-Polymerization Modification: Developing efficient and clean methods for the reduction of the nitro group and subsequent conjugation of various bioactive molecules.
-
Exploration of Stimuli-Responsive Behavior: Investigating the pH-responsive nature of the amino-functionalized polymers for controlled drug release applications.
By leveraging the latent functionality of the nitro group, polymers derived from 3-(4-nitro-phenylcarbamoyl)-acrylic acid could transition from a niche class of thermally stable materials to valuable components in the advanced drug delivery and biomaterials toolbox.
References
-
Shu, J., Zhou, Z., Liang, H., & Yang, X. (2024). Polyimide as a biomedical material: advantages and applications. Nanoscale Advances, 6(17), 4309-4324. [Link]
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. (2023). International Journal of Engineering Research & Technology, 12(1). [Link]
-
Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. (2023). International Journal for Research in Applied Science and Engineering Technology, 11(1). [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Shu, J., Zhou, Z., Liang, H., & Yang, X. (2024). Polyimide as a biomedical material: advantages and applications. Nanoscale Advances. [Link]
-
Shu, J., Zhou, Z., Liang, H., & Yang, X. (2024). Polyimide as a biomedical material: advantages and applications. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Shu, J., Zhou, Z., Liang, H., & Yang, X. (2024). Polyimide as a biomedical material: advantages and applications. National Genomics Data Center. [Link]
-
Karmakar, P. D., et al. (2018). Novel Copolymers for Improved Drug Delivery. Advanced Science News. [Link]
-
Sarhann, N. M., et al. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]
- European Patent Office. (2015).
-
Rainbolt, E. A., et al. (2017). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. Chemical Science, 8(10), 7129–7137. [Link]
-
Chan, K. H. (2015). Post-polymerization modification by direct C-H functionalization. [Link]
-
Chandrasekhar, S., et al. (2012). 4-Nitrophenylmaleimide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2447. [Link]
-
Rainbolt, E. A., et al. (2017). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. Chemical Science. [Link]
-
Nawroth, J. F., et al. (2016). Maleimide-Functionalized Poly(2-Oxazoline)s and Their Conjugation to Elastin-Like Polypeptides. Macromolecular bioscience, 16(3), 346–356. [Link]
-
Al-Basha, A. S., et al. (2024). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers, 16(10), 1381. [Link]
-
Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. (n.d.). ResearchGate. [Link]
-
Gsänger, S., et al. (2019). Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane. Frontiers in Chemistry, 7, 148. [Link]
-
Kareem, M. M., & Abbas, L. A. (2019). New prodrug polymers functionalized based on Maleimide. Journal of Physics: Conference Series, 1294(5), 052031. [Link]
-
Advanced Polymers for Biomedical Applications: Mini Review. (2023). Biomedical Journal of Scientific & Technical Research, 48(4). [Link]
-
Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. (2021). Polymers, 13(21), 3797. [Link]
-
Li, C., et al. (2024). Differences in toxicity induced by the various polymer types of nanoplastics on HepG2 cells. Science of The Total Environment, 921, 170664. [Link]
-
Free Radical Initiated Polymerization of N-[4-N′ -{(4-chlorophenyl) amino-carbonyl} phenyl] Maleimide and Characterization of Homopolymer and Copolymers with MMA. (2025). ResearchGate. [Link]
-
SPECIFIC POLYMERS. (n.d.). Research in Polymer for the Medical Field. [Link]
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Li, Y., & Narayanan, S. (2000). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Journal of Colloid and Interface Science, 228(2), 269–275. [Link]
-
Shu, J., et al. (2024). Polyimide as a biomedical material: advantages and applications. Nanoscale Advances, 6(17), 4309-4324. [Link]
-
Impact of hydrophobic pendant phenyl groups on transport and co-transport of methanol and acetate in PEGDA-SPMAK cation exchange membranes. (2022). Journal of Membrane Science, 650, 120427. [Link]
-
Wang, Y., et al. (2022). Influences of different functional groups on the toxicity of pyrene derivatives to Skeletonema costatum: Interactive effects with polystyrene microplastics. Journal of Hazardous Materials, 424(Pt C), 127599. [Link]
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Methodological & Application
protocol for synthesis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
Application Note: High-Purity Synthesis of -(4-Nitrophenyl)maleamic Acid[1]
Abstract & Utility
3-(4-Nitro-phenylcarbamoyl)-acrylic acid is a critical intermediate in the synthesis of maleimide-based polymers (polyimides) and a reactive synthon for cysteine-selective bioconjugation. The synthesis involves the ring-opening of maleic anhydride by 4-nitroaniline.
Key Challenge: The para-nitro group significantly reduces the nucleophilicity of the aniline amine, often leading to incomplete reactions or requiring forcing conditions that risk cyclization to the maleimide or isomerization to the trans-fumaramic acid. This protocol utilizes a Glacial Acetic Acid solvent system to drive precipitation of the pure product, minimizing purification steps.
Reaction Scheme & Mechanism
The reaction proceeds via the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the maleic anhydride.
Graphviz: Reaction Pathway
Figure 1: Reaction pathway showing the desired ring-opening and the potential risk of cyclization.
Strategic Analysis (Expert Insights)
Before beginning, researchers must understand the Critical Control Points (CCPs) specific to this nitro-derivative:
-
Nucleophilicity vs. Solubility: 4-Nitroaniline is a weak nucleophile. While diethyl ether is standard for simple anilines, it is a poor solvent for nitroaniline. Glacial Acetic Acid is the superior solvent here; it solubilizes the reactants but precipitates the polar acid product, driving the equilibrium forward (Le Chatelier’s principle).
-
The "Pseudo-Product" Trap: 4-Nitroaniline melts at ~148°C. The target maleamic acid melts significantly higher (~190–195°C). If your product melts near 146–148°C, the reaction failed , and you have isolated unreacted starting material.
-
Isomerization Risk: High heat (>80°C) can isomerize the cis-maleamic acid to the thermodynamically stable trans-fumaramic acid (MP >280°C). The protocol below operates at room temperature to preserve the cis-geometry.
Experimental Protocol
Materials Checklist
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard |
| Maleic Anhydride | 98.06 | 1.1 | Electrophile | Corrosive, Sensitizer |
| 4-Nitroaniline | 138.12 | 1.0 | Nucleophile | Toxic, Irritant |
| Glacial Acetic Acid | 60.05 | Solvent | Reaction Medium | Corrosive, Flammable |
| Ethanol | 46.07 | Wash | Purification | Flammable |
Step-by-Step Methodology
Step 1: Preparation of Electrophile Solution
-
In a 100 mL round-bottom flask, dissolve 1.08 g (11 mmol) of Maleic Anhydride in 15 mL of Glacial Acetic Acid .
-
Stir until the solution is completely clear. Note: Ensure glassware is dry; water hydrolyzes the anhydride to maleic acid.
Step 2: Addition of Nucleophile
-
Weigh 1.38 g (10 mmol) of 4-Nitroaniline.
-
Add the solid 4-Nitroaniline to the stirring anhydride solution in small portions over 5 minutes.
-
Why? Gradual addition prevents local concentration spikes that might favor side reactions.
-
-
Rinse the weighing boat with an additional 5 mL of Glacial Acetic Acid and add to the flask.
Step 3: Reaction Phase
-
Stir the mixture vigorously at Room Temperature (20–25°C) .
-
Time: 3 to 5 hours.
-
Observation: The yellow solution will gradually become a thick suspension as the yellow/greenish solid product precipitates.
-
Checkpoint: If no precipitate forms after 2 hours, the concentration is too low. Reduce volume by rotary evaporation or add a seed crystal.
-
Step 4: Isolation and Purification
-
Filter the suspension using a Buchner funnel under vacuum.
-
Critical Wash: Wash the filter cake with cold Glacial Acetic Acid (5 mL) followed by cold Water (20 mL) to remove unreacted maleic anhydride and acetic acid.
-
Final Wash: Wash with cold Ethanol (10 mL) to remove unreacted nitroaniline.
-
Dry the solid in a vacuum oven at 50°C for 6 hours. Do not exceed 60°C to prevent imidization.
Graphviz: Experimental Workflow
Figure 2: Operational workflow for the synthesis.[1]
Characterization & Quality Control
Expected Data
| Property | Specification | Notes |
| Appearance | Yellow crystalline powder | Darkening indicates oxidation or impurities.[2] |
| Yield | 65% – 85% | Lower yields often due to solubility losses in wash. |
| Melting Point | 192–196°C (dec) | Warning: Literature varies.[3] Values near 148°C = Starting Material. |
| Solubility | Soluble in DMSO, DMF, dilute alkali. | Insoluble in water, chloroform, ether. |
Spectroscopy (Diagnostic Peaks)[1][2]
-
IR (KBr):
-
3300–3100 cm⁻¹ (N-H stretch, amide)
-
1710 cm⁻¹ (C=O, carboxylic acid)
-
1650 cm⁻¹ (C=O, amide I)
-
1530, 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch)
-
-
¹H NMR (DMSO-d₆):
- 13.0 ppm (s, 1H, -COOH , broad)
- 10.8 ppm (s, 1H, -NH -)
- 8.2 & 7.8 ppm (d, 4H, Aromatic protons, para-substituted pattern)
-
6.3 & 6.5 ppm (d, 2H, Vinyl protons, cis-coupling
Hz)
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Melting Point is 146–149°C | Unreacted 4-Nitroaniline. | Reaction failed. Ensure Anhydride is fresh (not hydrolyzed). Increase reaction time or temperature slightly (max 50°C). |
| Melting Point > 250°C | Isomerization to Fumaramic Acid.[4] | Reaction temperature was too high or exposed to strong light. Repeat at room temperature. |
| Product is sticky/oily | Solvent trapped or hydrolysis. | Recrystallize from Ethanol/Water (1:1).[1] Ensure vacuum drying is sufficient. |
| Low Yield | Product soluble in acetic acid. | Cool the reaction mixture in an ice bath for 30 mins before filtration. |
References
- Synthesis of N-Aryl Maleamic Acids:Journal of Chemical and Pharmaceutical Research, 2015. (General methodology for maleamic acid synthesis using acetic acid).
-
Polymer Applications: International Journal of Engineering Research & Technology (IJERT), 2023. "Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide...". (Provides context on the precursor acid). Available at: [Link]
-
Isomerization Risks: Oakwood Chemical. Product Data for 3-(4-Nitrophenyl)acrylic acid (fumaric isomer comparison). Available at: [Link]
- General Protocol Grounding: Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
using 3-(4-Nitro-phenylcarbamoyl)-acrylic acid as a chemical intermediate
Technical Application Note: 3-(4-Nitro-phenylcarbamoyl)-acrylic acid High-Purity Synthesis, Cyclization, and Bioconjugation Protocols
Executive Summary
3-(4-Nitro-phenylcarbamoyl)-acrylic acid (Commonly: N-(4-nitrophenyl)maleamic acid) represents a critical "masked" electrophile in organic synthesis and bioconjugation. While often viewed merely as the hydrolytic precursor to N-(4-nitrophenyl)maleimide (NPM) , this intermediate possesses unique utility as a stable, storable synthon that can be activated in situ for cysteine-selective protein modification, Diels-Alder cycloadditions, and functional polymer synthesis.
This guide provides a standardized workflow for synthesizing, characterizing, and deploying this compound. It addresses the specific challenge of the cis-trans isomerization (maleamic vs. fumaramic) which often compromises yield during activation.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| IUPAC Name | (2Z)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid |
| Common Name | N-(4-nitrophenyl)maleamic acid |
| CAS Number | 619-89-6 |
| Molecular Formula | C₁₀H₈N₂O₅ |
| Molecular Weight | 236.18 g/mol |
| Appearance | Yellow to Orange Crystalline Powder |
| Melting Point | 142–145 °C (Decomposes/Cyclizes upon higher heat) |
| Solubility | Soluble in DMF, DMSO, Acetone; Sparingly soluble in Chloroform; Insoluble in Water |
| Reactivity Class | Michael Acceptor Precursor; Dienophile (after cyclization) |
Module A: Synthesis Protocol (The Precursor Step)
Objective: Synthesis of the maleamic acid derivative via nucleophilic acyl substitution.
Mechanism: The reaction involves the nucleophilic attack of the 4-nitroaniline amine group on the carbonyl carbon of maleic anhydride. The electron-withdrawing nitro group reduces the nucleophilicity of the aniline, requiring optimized solvent conditions to drive the reaction to completion without thermal isomerization to the unreactive trans-fumaramic isomer.
Materials:
-
Maleic Anhydride (Recrystallized from chloroform)
-
4-Nitroaniline (High purity >99%)[1]
-
Solvent: Glacial Acetic Acid (Preferred for high yield) or Acetone (Easier workup)
-
Diethyl Ether (for washing)
Step-by-Step Protocol:
-
Preparation: Dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 50 mL of Glacial Acetic Acid at room temperature. Slight warming (40°C) may be required to fully dissolve the nitroaniline.
-
Addition: In a separate flask, dissolve 10.8 g (0.11 mol, 1.1 eq) of Maleic Anhydride in 30 mL of Glacial Acetic Acid.
-
Reaction: Add the Maleic Anhydride solution dropwise to the aniline solution under vigorous stirring.
-
Critical Process Parameter (CPP): Maintain temperature between 20–25°C . Exceeding 50°C promotes isomerization to the trans-fumaramic acid, which cannot cyclize to the maleimide.
-
-
Precipitation: The product typically precipitates immediately as a yellow solid. Stir for 2–3 hours to ensure completion.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the filter cake 3x with cold Diethyl Ether to remove unreacted anhydride and acetic acid.
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
-
Yield Expectation: 85–95%
-
QC Check:1H NMR (DMSO-d₆) should show two doublets (vinyl protons) at ~6.3–6.5 ppm with a coupling constant J ≈ 12 Hz (indicative of cis geometry).
-
Module B: Activation Protocol (Cyclodehydration)
Objective: Conversion to N-(4-nitrophenyl)maleimide (NPM) for bioconjugation or polymerization.
This step dehydrates the carboxylic acid and amide to form the cyclic imide. The "Nitro" group makes the resulting maleimide an extremely potent electron acceptor.
Visual Workflow (Graphviz)
Caption: Synthesis pathway showing the critical branch point between cyclization (desired) and isomerization (waste).
Protocol (Chemical Dehydration):
-
Setup: Suspend 10 g of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid in 30 mL of Acetic Anhydride.
-
Catalyst: Add 1.0 g of anhydrous Sodium Acetate (NaOAc).
-
Heating: Heat the mixture to 80–90°C on a steam bath or oil bath for 30–45 minutes .
-
Observation: The suspension will clear as the imide forms, then potentially precipitate again upon cooling.
-
-
Quenching: Pour the hot reaction mixture into 100 mL of ice-water . The maleimide will precipitate as a yellow/brown solid.
-
Purification: Filter and recrystallize from Ethanol or Cyclohexane .
-
Target Melting Point: 167–170°C.
-
Module C: Application - Cysteine Bioconjugation
Objective: Use of the activated intermediate for labeling protein thiols.
The 4-nitro group acts as an electron-withdrawing group (EWG), significantly lowering the LUMO energy of the maleimide double bond. This makes NPM one of the fastest-reacting thiol-selective reagents available, often reacting 10–100x faster than unsubstituted N-ethylmaleimide (NEM).
Mechanism of Action
The sulfhydryl group of Cysteine performs a 1,4-Michael Addition across the double bond.
Caption: Mechanism of Cysteine conjugation. High pH can cause ring hydrolysis, reverting the succinimide to a maleamic acid derivative.
Conjugation Protocol:
-
Buffer Prep: Prepare PBS (pH 7.0–7.4). Avoid amine buffers (Tris/Glycine) if pH > 8.0 to prevent competing amine addition.
-
Stock Solution: Dissolve NPM (from Module B) in DMSO (10 mM stock).
-
Incubation: Add NPM to the protein solution (10–50 µM protein) at a 5–10 molar excess .
-
Reaction: Incubate at 4°C for 30 minutes or Room Temp for 5 minutes. The reaction is extremely rapid due to the nitro-activation.
-
Quenching: Add excess DTT or Mercaptoethanol to scavenge unreacted maleimide.
Module D: Polymer Science Applications
In polymer chemistry, the acid form (3-(4-Nitro-phenylcarbamoyl)-acrylic acid) is often copolymerized directly with monomers like N-isopropylacrylamide (NIPAM) to create temperature/pH-responsive hydrogels.
-
Function: The carboxylic acid group provides pH sensitivity (swelling at high pH due to ionization). The nitro-phenyl group provides hydrophobic interactions and π-π stacking potential.
-
Usage: Add 1–5 mol% of the acid monomer to the NIPAM radical polymerization feed.
References
-
Synthesis & Kinetics: C. K. Sauers, "The Dehydration of N-Arylmaleamic Acids with Acetic Anhydride," The Journal of Organic Chemistry, vol. 34, no. 8, pp. 2275–2279, 1969. Link
-
Polymer Applications: S. Maiti & S. Ray, "Synthesis and characterization of N-(4-nitrophenyl)maleimide copolymers," Journal of Applied Polymer Science, vol. 28, no. 1, 1983.[2][3] Link
-
Bioconjugation Mechanisms: G. T. Hermanson, Bioconjugate Techniques, 3rd Edition, Academic Press, 2013. (Chapter 2: Functional Targets). Link
-
Crystallography & Structure: "Crystal structure of 3-(phenylcarbamoyl)acrylic acid derivatives," PMC (PubMed Central). Link
Sources
- 1. (2E)-3-(4-Chloro-3-nitrophenyl)acrylic Acid, CAS: 20797-48-2, High Purity Pharmaceutical Grade, Best Price [nbinnochem.com]
- 2. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]
- 3. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]
Application Notes & Protocols for the Recrystallization of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
This document provides a comprehensive guide for the selection of appropriate solvents and the execution of effective recrystallization protocols for the purification of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid. These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this and structurally related compounds.
Introduction: The Critical Role of Purification
3-(4-Nitro-phenylcarbamoyl)-acrylic acid is a molecule of interest in various research and development pipelines. The purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications, including biological assays and further chemical synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The success of this technique hinges on the judicious selection of a suitable solvent or solvent system. This guide elucidates the principles and provides actionable protocols for achieving high-purity 3-(4-Nitro-phenylcarbamoyl)-acrylic acid through recrystallization.
Physicochemical Profile and Solvent Selection Rationale
A successful recrystallization relies on the differential solubility of the compound of interest in a hot versus a cold solvent.[2] The ideal solvent will dissolve the compound completely at its boiling point and allow for the formation of well-defined crystals with minimal loss upon cooling.[2]
The structure of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid contains several polar functional groups: a carboxylic acid, an amide linkage, and a nitro group, all attached to an aromatic framework. These features suggest that the molecule as a whole is polar. The principle of "like dissolves like" is a cornerstone of solvent selection, indicating that polar solvents are more likely to be effective for dissolving this compound.
Based on this structural analysis, the following classes of solvents are recommended for initial screening:
-
Protic Polar Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) and water are excellent starting points due to their ability to form hydrogen bonds. Carboxylic acids, in particular, show good crystallization behavior in these solvents.[3]
-
Aprotic Polar Solvents: Ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile) are also strong candidates. Amides, a key functional group in the target molecule, can often be successfully recrystallized from these solvents.[4]
Recommended Solvents for Initial Screening
The following tables summarize promising single solvents and mixed-solvent systems for the recrystallization of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
Table 1: Single Solvent Systems for Initial Screening
| Solvent | Class | Boiling Point (°C) | Rationale |
| Water | Protic | 100 | High polarity, suitable for polar compounds like carboxylic acids.[3] |
| Ethanol | Protic (Alcohol) | 78 | A general-purpose solvent for recrystallization, often effective for amides and nitroaromatics.[3][5] |
| Methanol | Protic (Alcohol) | 65 | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | Protic (Alcohol) | 82 | Another common alcohol for recrystallization. |
| Acetone | Aprotic (Ketone) | 56 | A good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Aprotic (Ester) | 77 | Medium polarity, often used in mixed-solvent systems. |
| Acetonitrile | Aprotic (Nitrile) | 82 | Can yield excellent crystals for amides.[4] |
| Acetic Acid | Protic (Carboxylic Acid) | 118 | May be a good solvent for other carboxylic acids. |
Table 2: Mixed-Solvent Systems for Consideration
A mixed-solvent system, also known as a solvent-antisolvent or two-solvent method, is employed when no single solvent provides the desired solubility profile.[1] This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "bad" (or less solubilizing) solvent to induce crystallization.[6] The two solvents must be miscible.[1]
| "Good" Solvent | "Bad" Solvent | Rationale |
| Ethanol | Water | A very common and effective pair for polar compounds.[2] |
| Acetone | Water | Another widely used polar solvent combination.[2] |
| Isopropanol | Water | A viable alternative to ethanol/water.[2] |
| Ethyl Acetate | Hexane | A common pair for compounds of intermediate polarity. |
| Methanol | Diethyl Ether | A combination of a polar and a less polar solvent.[2] |
Experimental Protocols
Caution: The thermal stability of acrylic acid derivatives can be a concern, as they may be prone to polymerization at elevated temperatures.[7][8] It is advisable to conduct recrystallizations at the lowest effective temperatures and to minimize the time the compound spends in hot solvent.
Protocol 1: Small-Scale Solvent Screening
This initial screening is crucial for identifying the most promising solvent or solvent system before committing a large amount of material.
-
Preparation: Place approximately 20-30 mg of crude 3-(4-Nitro-phenylcarbamoyl)-acrylic acid into several small test tubes.
-
Room Temperature Solubility: To each test tube, add a different candidate solvent dropwise (up to 1 mL) and agitate at room temperature. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[2]
-
Hot Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required. A good solvent will dissolve the compound in a minimal amount of hot solvent.[1]
-
Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.[1] Observe the quantity and quality of the crystals formed.
-
Solvent Selection: The best solvent is the one that dissolves the compound poorly at room temperature but well when hot, and yields a significant amount of crystalline solid upon cooling.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 3-(4-Nitro-phenylcarbamoyl)-acrylic acid and the chosen solvent. Add a boiling chip or a magnetic stir bar. Heat the mixture to boiling with gentle stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.
Protocol 3: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Visualization of the Experimental Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
Caption: Workflow for Recrystallization Method Selection and Execution.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a solvent with a lower boiling point.[5] |
| No crystals form upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, boil off some of the solvent to increase the concentration and cool again.[5] If still unsuccessful, a different solvent is needed. |
| Low recovery yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtrations, ensure the funnel and receiving flask are pre-heated. |
| Colored impurities remain | The impurities are soluble in the recrystallization solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6] |
References
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sulzer.com [sulzer.com]
- 8. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 9. CA1117974A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4230888A - Process for purification of acrylic acid by fractional crystallization - Google Patents [patents.google.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
Introduction: Accelerating Amide Synthesis with Microwave Technology
The synthesis of acrylic acid derivatives, particularly those incorporating amide functionalities, is of significant interest to the pharmaceutical and materials science industries. 3-(4-Nitro-phenylcarbamoyl)-acrylic acid, also known as N-(4-nitrophenyl)maleamic acid, serves as a valuable intermediate in the synthesis of various bioactive molecules and polymers. The presence of the nitro group offers a site for further chemical modification, making it a versatile building block.[1]
Traditionally, the synthesis of such amic acids involves the reaction of an anhydride with an amine, often requiring prolonged reaction times at elevated temperatures.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By directly heating the reactants and solvent molecules, microwave irradiation can dramatically reduce reaction times, increase product yields, and often lead to cleaner reaction profiles.[4][5][6][7] This application note provides a detailed protocol for the rapid and efficient synthesis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid using a dedicated laboratory microwave reactor.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid. The reaction is typically uncatalyzed and proceeds readily, with the rate being significantly enhanced by microwave energy.
The generally accepted mechanism involves the following steps:
-
Nucleophilic Attack: The amino group of p-nitroaniline attacks a carbonyl carbon of maleic anhydride.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Ring Opening: The intermediate collapses, leading to the opening of the anhydride ring.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the newly formed carboxylate, yielding the final product, 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
Figure 1: Simplified reaction mechanism for the formation of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.
Materials and Equipment
-
Reactants:
-
Maleic anhydride (≥99%)
-
p-Nitroaniline (≥99%)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Equipment:
-
Dedicated laboratory microwave reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Balance (± 0.001 g)
-
Spatula
-
Pipettes
-
Beaker (100 mL)
-
Stirring rod
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Oven for drying
-
Safety Precautions
-
Always work in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Microwave reactors can generate high temperatures and pressures. Use only vessels designed for microwave chemistry and never exceed the manufacturer's recommended limits.[8]
-
p-Nitroaniline is toxic and should be handled with care.[9]
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Step-by-Step Procedure
Figure 2: Workflow for the microwave-assisted synthesis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
-
Preparation of the Reaction Mixture:
-
In a 10 mL microwave reaction vial, add maleic anhydride (0.49 g, 5.0 mmol) and p-nitroaniline (0.69 g, 5.0 mmol).
-
Add a magnetic stir bar to the vial.
-
Add 3 mL of anhydrous N,N-dimethylformamide (DMF).
-
Seal the vial securely with the appropriate cap.
-
-
Microwave Synthesis:
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 120 °C (ramp time of 2 minutes)
-
Hold Time: 5 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Start the microwave program. The reaction progress can be monitored by the internal temperature and pressure readings.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it in the fume hood.
-
Pour the reaction mixture into a 100 mL beaker containing 50 mL of ice-cold water while stirring.
-
A yellow precipitate of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid will form.
-
Continue stirring in the ice bath for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two portions of cold water (2 x 20 mL).
-
Dry the product in an oven at 60-70 °C to a constant weight.
-
Expected Results and Characterization
The expected product is a yellow solid. The yield of the reaction is typically high, often exceeding 90%.
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Maleic Anhydride | 0.49 g (5.0 mmol) |
| p-Nitroaniline | 0.69 g (5.0 mmol) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Solvent Volume | 3 mL |
| Microwave Power | 200 W (dynamic) |
| Temperature | 120 °C |
| Reaction Time | 5 minutes |
| Expected Yield | >90% |
| Appearance | Yellow Solid |
The structure of the synthesized 3-(4-Nitro-phenylcarbamoyl)-acrylic acid can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare with the literature value.
-
FTIR Spectroscopy: Look for characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and C=C stretching.
-
¹H NMR Spectroscopy: Confirm the presence of aromatic and olefinic protons, as well as the amide and carboxylic acid protons.
Discussion and Field-Proven Insights
Causality Behind Experimental Choices
-
Solvent Selection: DMF is an excellent solvent for this reaction due to its high boiling point and strong microwave absorption capacity.[10] Its polar nature helps to dissolve the reactants and facilitates the rapid and uniform heating of the reaction mixture.[11] Other high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) could also be employed.
-
Microwave Parameters: The chosen temperature of 120 °C and a short reaction time of 5 minutes are typical for microwave-assisted amide bond formation, leading to a significant rate enhancement compared to conventional heating methods.[7] The dynamic power control ensures that the temperature is maintained accurately without overshooting.
-
Stoichiometry: An equimolar ratio of maleic anhydride and p-nitroaniline is used to ensure complete consumption of the starting materials and to simplify the purification process.
-
Work-up: Precipitation in ice water is an effective method for isolating the product, as 3-(4-Nitro-phenylcarbamoyl)-acrylic acid has low solubility in water, especially at low temperatures, while the DMF solvent is miscible with water.
Troubleshooting
-
Low Yield:
-
Ensure that the microwave vial was properly sealed to prevent solvent evaporation.
-
Verify the purity of the starting materials.
-
Consider increasing the reaction time in 1-2 minute increments.
-
-
Incomplete Reaction:
-
If starting materials are still present (as determined by TLC or NMR), increase the reaction temperature to 130-140 °C or extend the hold time.
-
-
Product is an Oil or Gummy Solid:
-
This may indicate the presence of residual DMF. Ensure thorough washing with cold water during filtration.
-
Trituration with a small amount of a non-polar solvent like diethyl ether may help to induce crystallization.
-
Conclusion
The microwave-assisted synthesis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a reliable and reproducible procedure for researchers in drug development and materials science, enabling the swift production of this valuable chemical intermediate. The significant reduction in reaction time and the potential for higher purity make this a green and sustainable approach to organic synthesis.[5]
References
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
- Yadav, A. R., & Mohite, S. K. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research Journal of Pharmacy and Technology, 13(8), 3933-3937.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
- CN101811977A - Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid. (2010).
- International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJTSRD, 5(4), 1220-1229.
- Journal of Chemical and Pharmaceutical Research. (2014). Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1150.
- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2007). Microwave-assisted synthesis of N-aryl maleimide under solvent free conditions. Indian Journal of Chemistry, Section B, 46B(10), 1679-1681.
- Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Pharmaceutical and Clinical Research, 13(7), 51-54.
- Chemistry – A European Journal. (2021). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 27(61), 15159-15165.
-
KnightScholar - SUNY Geneseo. (n.d.). Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents. Retrieved from [Link]
- Singh, N. B., & Singh, R. J. (2001). Solid-state reaction between maleic anhydride and p-nitroaniline. Journal of Thermal Analysis and Calorimetry, 64(1), 221-228.
- Molecules. (2015). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 20(4), 6259-6274.
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
ResearchGate. (2015). Microwave-assisted synthesis of new substituted anilides of quinaldic acid. Retrieved from [Link]
- International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 38-44.
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]
- Der Pharma Chemica. (2012). Microwave assisted synthesis and characterization of 1-[4-(3-substituted- acryloyl)-phenyl]-pyrrole-2,5-diones. Der Pharma Chemica, 4(3), 1109-1113.
- Gorgani, L., et al. (2017). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 22(1), 1-20.
- Molecules. (2014). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Molecules, 19(11), 18866-18877.
-
Academia.edu. (2011). Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Retrieved from [Link]
- RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33869-33910.
- International Journal of Engineering Research & Technology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 12(1).
Sources
- 1. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]
- 2. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 3. scribd.com [scribd.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ajrconline.org [ajrconline.org]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. magritek.com [magritek.com]
- 10. Solvent Choice for Microwave Synthesis [cem.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Troubleshooting & Optimization
solubility issues with 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
To: Research Team From: Senior Application Scientist, Technical Support Subject: Solubility & Stability Optimization for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
Executive Summary
You are likely encountering solubility difficulties with 3-(4-Nitro-phenylcarbamoyl)-acrylic acid (also known as N-(4-nitrophenyl)maleamic acid ) due to its rigid, planar structure and strong intermolecular hydrogen bonding. Furthermore, this compound is a reactive intermediate . Many "solubility" failures are actually chemical instability events—specifically cyclization to the maleimide or hydrolysis to the starting aniline.
This guide provides a validated solubility strategy, distinguishing between physical dissolution and chemical degradation.
Part 1: The Solubility Matrix
Quick Reference: Solvent Compatibility
| Solvent System | Solubility Rating | Notes |
| DMSO / DMF | High (>50 mM) | Recommended for Stock. Stable at RT. |
| 0.1 M NaOH / NaHCO₃ | High (as salt) | Soluble as the carboxylate anion. High hydrolysis risk over time. |
| Water (Neutral/Acidic) | Very Low | Insoluble due to protonated carboxylic acid and hydrophobic stacking. |
| Ethanol / Methanol | Moderate | Soluble with heating, but heating promotes esterification or cyclization. |
| Chloroform / DCM | Low | Poor solubility due to polarity of the carboxylic acid/amide motif. |
Why is it so hard to dissolve?
-
Crystal Lattice Energy: The molecule contains both a hydrogen-bond donor (amide N-H) and acceptors (carbonyls, nitro group). In the solid state, these form a tight, high-energy lattice that resists disruption by non-polar solvents.
-
Planarity & Stacking: The 4-nitrophenyl group and the acrylic backbone are conjugated. This planarity encourages
- stacking, further reducing aqueous solubility. -
pKa Limitations: The carboxylic acid moiety (approximate pKa ~3.5–4.0) must be deprotonated to achieve significant aqueous solubility.
Part 2: Critical Troubleshooting (Q&A)
Q1: "I tried heating it in ethanol/water to get it to dissolve, but a precipitate formed later. Why?"
Diagnosis: You likely triggered cyclization or isomerization .
-
The Mechanism: 3-(4-Nitro-phenylcarbamoyl)-acrylic acid is the cis-isomer (maleamic acid). Upon heating, especially in the presence of acid traces or dehydrating conditions, it cyclizes to N-(4-nitrophenyl)maleimide , which is significantly less soluble in water/alcohols and often precipitates as a bright yellow solid.
-
Solution: Avoid heating above 40°C. If heat is required, use DMSO.
Q2: "My aqueous solution turned bright yellow/orange over time. Is this normal?"
Diagnosis: This indicates hydrolysis .
-
The Mechanism: The amide bond is susceptible to hydrolysis, releasing 4-nitroaniline . 4-nitroaniline has a high extinction coefficient and is intensely yellow/orange.
-
Solution: Prepare aqueous working solutions immediately before use. Do not store aqueous solutions overnight.
Q3: "I adjusted the pH to 7.4, but it still won't dissolve completely."
Diagnosis: Ionic Strength and "Salting Out."
-
The Mechanism: While the pKa is ~3.8, the presence of high salt concentrations (PBS, culture media) can shield the charge or induce the "salting out" effect on the hydrophobic nitro-phenyl tail.
-
Solution: Dissolve in pure DMSO first, then dilute slowly into the buffer while vortexing. Ensure the final organic solvent concentration is <1% (or as tolerated by your assay).
Part 3: Validated Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Use this for long-term storage (-20°C).
-
Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can be attacked by DMSO).
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and yellow.
-
Note: If particles remain, sonicate in a water bath at room temperature for 5 minutes.
-
-
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C. Protect from light.
Protocol B: Preparation of Aqueous Working Solution
Perform this immediately before the experiment.
-
Starting Material: Use the DMSO stock from Protocol A.
-
Buffer Selection: Use a buffer with pH > 6.0 (e.g., PBS pH 7.4).
-
Avoid acidic buffers (Acetate pH 4.0) as the compound will precipitate.[1]
-
-
Dilution Step:
-
Place the buffer in a tube and set it to vortex.
-
Slowly drop the DMSO stock into the vortexing buffer.
-
Crucial: Do not add buffer to the DMSO; add DMSO to the buffer to prevent transient high concentrations that cause precipitation.
-
Part 4: Visualizing the Stability & Solubility Pathways
The following diagram illustrates the fate of the compound under different conditions. Understanding this is key to preventing experimental artifacts.
Figure 1: Solubility and Stability Decision Tree. Green nodes indicate successful solubilization; Red/Yellow nodes indicate degradation or precipitation risks.
References
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide. International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023). Describes the synthesis, purification (recrystallization from methanol), and cyclization conditions of the maleamic acid intermediate.
-
p-Nitrophenylmaleimide. Acta Crystallographica Section E. (2025). Provides structural data and confirms the relationship between the maleamic acid precursor and the maleimide product.[2]
-
Maleamic acid | C4H5NO3. PubChem. (2025).[3][4] General physical properties and acidity data for the maleamic acid class.
-
Bordwell pKa Table. Organic Chemistry Data. (n.d.). Reference for pKa estimation of carboxylic acids and amides in DMSO vs. Water.
Sources
minimizing isomerization in acrylic acid derivative synthesis
Technical Support Center: Acrylic Acid Derivative Synthesis
Topic: Minimizing Isomerization (
Welcome to the Technical Hub
Objective: This guide addresses the thermodynamic and kinetic challenges of synthesizing acrylic acid derivatives without compromising alkene geometry or position. While polymerization is the most common failure mode, isomerization (bond migration and stereochemical scrambling) is the silent yield-killer in high-precision drug development.
Module 1: Cross-Coupling Strategies (The Heck Reaction)
Core Issue:
Troubleshooting Q&A
Q: My acrylate Heck product shows significant double-bond migration (e.g.,
Q: How do I lock the double bond position? A: You must accelerate the reductive elimination step or force the reaction through a cationic pathway .
-
The Silver Effect: Add stoichiometric Silver salts (Ag
CO or AgOTf). Silver abstracts the halide from the L Pd(II)(Ar)X complex, creating a cationic Pd species. This species coordinates the alkene more strongly but undergoes -hydride elimination that is essentially irreversible under these conditions, preventing re-insertion.
Q: Which ligands prevent
Protocol: Isomerization-Free Heck Coupling (Jeffery Conditions)
Standard conditions often fail. Use this "Silver-Accelerated" protocol.
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5-6 mol%)
-
Base/Additive: Ag
CO (1.1 equiv) — Critical for suppressing migration. -
Solvent: DMF or DMAc (Anhydrous, degassed).
-
Temperature: 60–80 °C (Keep T as low as possible; migration generally spikes >100 °C).
Data Comparison: Additive Effects on Isomer Purity
| Condition | Yield | Regio-Purity (Conjugated) | |
| Standard (Et | 85% | 80:20 | 75% (Significant migration) |
| Jeffery (Ag | 92% | >99:1 | >98% |
| Bulky Ligand (P( | 88% | 95:5 | 90% |
Visualization: The "Chain Walking" Mechanism
Understanding where the error occurs.
Caption: The "Chain Walking" pathway (Red) causes isomerization. Silver additives (Yellow) block the re-insertion step, preserving the kinetic product.
Module 2: Activation Chemistry (Acryloyl Chloride Synthesis)
Core Issue: Acid-Catalyzed Conjugate Addition
Generating acryloyl chloride using Thionyl Chloride (SOCl
Troubleshooting Q&A
Q: I see impurities in my acryloyl chloride. Is it polymerization or isomerization?
A: Often both. However, if you see 3-chloropropionyl chloride, you have HCl addition. If you see
Q: How do I activate acrylic acid without generating strong acid byproducts? A: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under neutral conditions , producing only an inert amide byproduct.
Protocol: Neutral Activation with Ghosez’s Reagent
Best for complex substrates sensitive to HCl.
-
Setup: Flame-dried glassware, N
atmosphere. -
Reagent: Dissolve Acrylic Acid derivative (1.0 equiv) in dry DCM.
-
Addition: Add Ghosez’s Reagent (1.05 equiv) dropwise at 0 °C.
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: None required for the chloride. The byproduct is tetramethylisobutyramide (soluble in organics but inert). Proceed directly to coupling.
Module 3: Stereoselective C-H Arylation (The Alternative)
Core Issue: Avoiding the Heck Cycle entirely. If the Heck reaction persistently isomerizes your substrate, switch mechanisms.
Expert Insight: Ruthenium-catalyzed C-H activation proceeds via base-assisted cyclometalation .[2] Unlike Heck (which involves a discrete Pd-hydride intermediate), the Ru-cycle does not generate a metal-hydride species capable of re-inserting into the alkene.
Protocol Highlight (Ru-Catalyzed):
-
Catalyst: [Ru(
-cymene)Cl ] -
Ligand: PEt
-
Base: Li
CO (Crucial for the cyclometalation step)[2] -
Result: High
-selectivity (often >99:1) for -arylated acrylates, impossible to achieve via standard Heck.
Module 4: Storage & Handling (Photo-Isomerization)
Core Issue: Radical-Mediated
Checklist for Isomer Purity Storage
-
Amber Glass: Mandatory. UV light (<350 nm) rapidly equilibrates
mixtures. -
Inhibitors: Ensure MEHQ (4-methoxyphenol) is present (10–200 ppm).
-
Note: MEHQ requires dissolved Oxygen to function.[3] Do not store acrylates under pure Nitrogen/Argon. Use "Lean Air" (5-8% O
) if flammability is a concern, or standard air for small bottles.
-
-
Temperature: Store at 4–8 °C. Do not freeze (crystallization can segregate the inhibitor, leading to "hot spots" upon thawing).
Summary: Decision Logic for Synthesis
Caption: Decision matrix for selecting the optimal synthetic route based on isomerization risk.
References
-
Heck Reaction Isomerization: Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands. Journal of the American Chemical Society.[4]
-
Neutral Activation Reagents: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).[5] Organic Syntheses.[5][6]
-
Ru-Catalyzed Selectivity: Ru-Catalyzed C-H Arylation of Acrylic Acids with Aryl Bromides. Organic Letters.[2][7] [2]
-
Acryloyl Chloride Synthesis: Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.[4][8] ChemSusChem.[4]
-
Radical Inhibition: Inhibition of acrylic acid and acrylate autoxidation.[9] Polymer Chemistry (RSC).
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Ru-Catalyzed C-H Arylation of Acrylic Acids with Aryl Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 5. Acid Halogenation Reagents [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Unreacted Maleic Anhydride
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who are working with maleic anhydride and require robust methods for its removal from their product mixtures. Unreacted maleic anhydride can interfere with downstream applications, alter product specifications, and pose safety risks. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the integrity and purity of your final compound.
Safety First: Handling Maleic Anhydride and Associated Reagents
Before beginning any purification protocol, it is critical to understand the hazards associated with maleic anhydride. It is a corrosive and toxic compound with a strong, irritating odor.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3][4]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors, which can cause severe respiratory irritation.[2][4]
-
Handling: Use non-reactive tools like spatulas for handling the solid.[3] Keep containers tightly closed and away from fire, heat sources, and moisture, unless intentionally used for hydrolysis.[2][4]
-
Spills and Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to your institution's environmental health and safety guidelines.[5]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might encounter during the removal of unreacted maleic anhydride.
Q1: My final product analysis (NMR, FTIR) still shows significant maleic anhydride contamination after purification. What went wrong?
A: This is a common issue that can stem from several factors depending on the method used:
-
For Hydrolysis & Extraction:
-
Incomplete Hydrolysis: The conversion of maleic anhydride to the more water-soluble maleic acid may have been insufficient. Consider increasing the reaction time with water or adding a catalytic amount of a mild base (e.g., sodium bicarbonate) to facilitate the ring-opening.
-
Insufficient Extraction: The number of aqueous washes may have been inadequate. We recommend at least 3-5 washes with deionized water or a brine solution to thoroughly remove the resulting maleic acid.
-
pH of Aqueous Wash: Maleic acid is a dicarboxylic acid. Washing with a slightly basic solution (e.g., dilute NaHCO₃) will deprotonate it to its carboxylate form, which has vastly superior aqueous solubility compared to the neutral acid, leading to more efficient removal.
-
-
For Precipitation/Recrystallization:
-
Incorrect Solvent System: The chosen anti-solvent may not be optimal. Maleic anhydride is soluble in many common organic solvents like acetone and ethyl acetate but poorly soluble in non-polar solvents like petroleum ether and carbon tetrachloride.[1][6] Your product's solubility profile must be distinctly different from that of maleic anhydride in your chosen solvent system.
-
Co-precipitation: Your desired product might be trapping or co-precipitating with the maleic anhydride. Try a slower precipitation process by cooling the solution gradually or by using vapor diffusion.
-
Q2: My product yield is very low after the purification process. How can I minimize product loss?
A: Significant product loss often points to the purification method being too aggressive or not selective enough.
-
Check Emulsion Formation: During liquid-liquid extractions, emulsions can form, trapping your product in the interfacial layer. If an emulsion occurs, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Product Solubility in Aqueous Layer: If your product has some water solubility, it can be lost during the aqueous washes in the hydrolysis method. To mitigate this, back-extract the combined aqueous layers with a fresh portion of your primary organic solvent to recover any dissolved product.
-
Thermal Degradation: If you are using vacuum distillation, your product might not be thermally stable at the required temperatures, even under vacuum. Maleic anhydride has a boiling point of 202°C at atmospheric pressure.[6] If your product's decomposition temperature is close to the distillation temperature of maleic anhydride, this method is unsuitable.
-
Premature Precipitation: During a precipitation procedure, ensure that the concentration of your product in the solution is not near its saturation point before adding the anti-solvent, as this can lead to premature crashing out and loss.
Q3: I attempted to hydrolyze the excess maleic anhydride, but my target molecule also degraded. Why did this happen?
A: The hydrolysis of maleic anhydride produces maleic acid, which will render the reaction mixture acidic.[7] If your target molecule contains acid-sensitive functional groups (e.g., acetals, ketals, some esters, or silyl ethers), it may degrade under these conditions. Similarly, if you used a base to catalyze the hydrolysis, base-sensitive groups in your product could be affected.[8] In such cases, a non-chemical separation method like precipitation, vacuum sublimation, or chromatography is a more suitable choice.
In-Depth Purification Protocols
Here we provide detailed, step-by-step methodologies for the most common and effective techniques to remove unreacted maleic anhydride.
Method 1: Hydrolysis and Liquid-Liquid Extraction
This is the most common lab-scale method, leveraging the high reactivity of maleic anhydride with water to form water-soluble maleic acid.[9]
-
Principle: Chemically transforms the non-polar maleic anhydride into the polar, water-soluble maleic acid, which can then be easily removed from an organic solution via extraction with an aqueous base.
-
Best For: Products that are stable in the presence of water and mild base, and are insoluble in water.
-
Data Table: Solubility of Maleic Anhydride in Common Solvents
Solvent Solubility ( g/100g ) at 25°C Acetone 227[6] Ethyl Acetate 112[6] Chloroform 52.5[6] Benzene 50[6] Toluene 23.4[6] | Carbon Tetrachloride| 0.25[6] |
-
Experimental Protocol:
-
Cool the Reaction Mixture: Once your primary reaction is complete, cool the mixture to room temperature.
-
Quench & Hydrolyze: Slowly add deionized water to the reaction vessel while stirring. An exothermic reaction may occur. Stir for 30-60 minutes to ensure all maleic anhydride is hydrolyzed to maleic acid.
-
Transfer: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible, you will first need to remove it via rotary evaporation and redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 4-5) at least two more times to ensure complete removal of the maleic acid salt.
-
Wash and Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Workflow Diagram:
Caption: Workflow for Hydrolysis and Extraction.
Method 2: Precipitation and Filtration
This physical separation method is ideal for products with solubility properties that are significantly different from maleic anhydride.
-
Principle: Exploits the poor solubility of either the product or the maleic anhydride in a specific solvent (an "anti-solvent") to induce precipitation of one while the other remains in solution.
-
Best For: Polymeric products or large molecules that are soluble in one solvent (e.g., xylene, THF) but insoluble in another in which maleic anhydride is soluble (e.g., acetone).[10]
-
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable "good" solvent in which both your product and maleic anhydride are soluble (e.g., Tetrahydrofuran).
-
Induce Precipitation: While stirring vigorously, slowly add an "anti-solvent" in which your product is insoluble, but maleic anhydride remains soluble (e.g., hexane or petroleum ether).
-
Isolate Product: Your product should precipitate out of the solution. Continue adding the anti-solvent until no further precipitation is observed.
-
Filtration: Collect the solid product by vacuum filtration.
-
Wash: Wash the collected solid with a small amount of the cold anti-solvent to remove any remaining dissolved maleic anhydride.
-
Dry: Dry the purified product under vacuum to remove residual solvents.
-
-
Workflow Diagram:
Caption: Workflow for Purification by Precipitation.
Method 3: Vacuum Distillation or Sublimation
This method leverages the volatility of maleic anhydride to separate it from non-volatile products.
-
Principle: Maleic anhydride is a relatively volatile solid with a boiling point of 202°C and it readily sublimes.[1] By heating the crude mixture under reduced pressure, the maleic anhydride can be selectively vaporized and removed, leaving the non-volatile product behind.
-
Best For: Thermally stable, non-volatile products such as polymers or salts.
-
Experimental Protocol:
-
Setup: Place the crude product mixture in a round-bottom flask suitable for distillation (e.g., a Kugelrohr apparatus or a short-path distillation setup).
-
Apply Vacuum: Connect the apparatus to a high-vacuum line. A cold trap should be placed between the apparatus and the vacuum pump to collect the sublimed/distilled maleic anhydride.
-
Heating: Gently heat the flask using a heating mantle or oil bath. The temperature should be high enough to induce sublimation/distillation of maleic anhydride but well below the decomposition temperature of your product. A temperature of 60-80°C is often sufficient under high vacuum.
-
Monitor: Maleic anhydride will collect as white, needle-like crystals in the cold trap or the condenser.[11] Continue the process until no more material collects.
-
Cool Down: Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Collect Product: The purified, non-volatile product remains in the distillation flask.
-
-
Workflow Diagram:
Caption: Workflow for Vacuum Distillation/Sublimation.
Frequently Asked Questions (FAQs)
Q: How can I confirm that all the maleic anhydride has been removed? A: Several analytical techniques can be used. Proton NMR (¹H NMR) is very effective, as maleic anhydride has a characteristic singlet peak for its vinyl protons around δ 7.1 ppm in CDCl₃. FTIR spectroscopy can also be used to monitor the disappearance of the characteristic anhydride C=O stretching peaks (around 1780 and 1850 cm⁻¹). For quantitative analysis of trace amounts, HPLC is a suitable method.[12]
Q: What is the difference between maleic anhydride and maleic acid? A: Maleic anhydride (C₄H₂O₃) is the cyclic anhydride of maleic acid.[1] Maleic acid (C₄H₄O₄) is a dicarboxylic acid formed when maleic anhydride reacts with water.[7][11] This structural difference is key to their differing physical properties, particularly solubility, which is exploited for purification.
Q: During the hydrolysis of maleic anhydride, I noticed some of my product isomerized. Is this related? A: Yes. The hydrolysis of maleic anhydride forms maleic acid (the cis-isomer). However, under certain conditions (e.g., heat or prolonged exposure to acid), maleic acid can isomerize to the more thermodynamically stable trans-isomer, fumaric acid.[13] If your reaction is sensitive to these conditions, this isomerization can be a side reaction.
Q: Can I use a chemical scavenger to remove maleic anhydride instead? A: Yes, in some cases, a scavenger can be used. A highly reactive amine, for example, could be added in a slight molar excess to react with the leftover maleic anhydride. This forms a new, often more polar adduct that might be easier to remove by filtration or chromatography. However, this adds another reagent and a new byproduct to the mixture, so this approach should be carefully considered.
References
- Shanghai Douwin Chemical Co.,Ltd. Properties and Stability of Maleic Anhydride.
- ChemBK. Maleic anhydride.
- Molgroup - Chemicals. Maleic anhydride.
- MFA Cameo. Maleic anhydride.
- Chemius. Maleic Anhydride (MA).
- Shanghai Douwin Chemical Co.,Ltd. Precautions for the Use of Maleic Anhydride.
- Blog.
- ResearchGate. Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF.
- Safety Guideline: MALEIC ANHYDRIDE.
- BCREC Journal.
- Shandong Qibo New Energy Co., Ltd. Review of hydrolysis of maleic anhydride.
- News. What are the steps in the maleic anhydride handling guide?.
- ResearchGate. Evaluation of methods used for analysing maleic anhydride grafted onto polypropylene by reactive processing.
- ResearchGate. Best method determining Maleic anhydride product purity?.
- Zibo Anquan Chemical Chemical Co., - Anquan Chemical.
- Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applic
- ResearchGate. Under which conditions maleic anhydride hydrolyzes to maleic acid?.
- HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column.
Sources
- 1. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 2. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. shyzchem.com [shyzchem.com]
- 4. chemtrack.org [chemtrack.org]
- 5. What are the steps in the maleic anhydride handling guide? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 6. chembk.com [chembk.com]
- 7. Review of hydrolysis of maleic anhydride - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. researchgate.net [researchgate.net]
- 9. Maleic anhydride hydrolysis is an important reaction that has several industrial applications - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 13. Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications - Knowledge [xiangyuch.com]
Technical Support Center: Stability of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
[1]
Compound Aliases:
Executive Summary
You are likely experiencing degradation of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid due to a well-documented phenomenon known as intramolecular nucleophilic catalysis .[1]
Unlike simple amides, which are generally stable, this compound contains a carboxylic acid group cis to the amide bond. In solution—particularly at pH 2–5—the carboxylic acid attacks the amide carbonyl, cyclizing to form an anhydride intermediate and expelling 4-nitroaniline (which causes the solution to turn bright yellow).[1]
The Golden Rule: To maintain stability, you must prevent this intramolecular attack by controlling pH (ionization state) and water activity (hydrolysis).[1]
Module 1: The Degradation Mechanism (The "Maleamic Trap")[1]
Understanding why your compound degrades is the only way to stop it.[1] This molecule is "spring-loaded" for self-destruction.[1]
The Pathway
The degradation is not a simple reaction with water; it is catalyzed by the molecule's own tail.[1]
-
Protonation: At pH < 5, the carboxylic acid is protonated (
).[1] -
Cyclization: The oxygen of the carboxylic acid attacks the amide carbonyl.
-
Cleavage: The C-N bond breaks, releasing 4-nitroaniline (yellow precipitate/color) and maleic anhydride .[1]
-
Hydrolysis: The anhydride rapidly reacts with water to form maleic acid .[1]
Visualizing the Danger Zone
Figure 1: The degradation pathway.[1] The reaction is driven by the proximity of the carboxylic acid to the amide.[1] At neutral pH, the acid ionizes (
Module 2: Solvent Selection & Preparation
Standard Protocol: Anhydrous Stock Preparation
Do not store this compound in aqueous buffers.[1] Prepare a high-concentration stock in an organic solvent and dilute immediately before use.[1]
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Excellent solubility.[1] DMSO is aprotic, preventing the final hydrolysis step of the anhydride intermediate. |
| Alternative | DMF (Dimethylformamide) | Good solubility, but DMF can hydrolyze over time to produce amines; DMSO is preferred for long-term storage.[1] |
| Avoid | Alcohols (MeOH, EtOH) | The anhydride intermediate can react with alcohols to form esters (alcoholysis), degrading the sample.[1] |
| Water Content | < 0.1% | DMSO is hygroscopic.[1][2] Absorbed water will drive the equilibrium toward hydrolysis products.[1] Use molecular sieves.[1] |
| Storage Temp | -20°C or -80°C | Low temperature kinetically slows the intramolecular attack.[1] |
Protocol: Preparing a 50 mM Stock Solution
-
Weigh the solid 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.[1]
-
Calculate the volume of Anhydrous DMSO required (Molecular Weight
236.18 g/mol ).[1] -
Add DMSO and vortex until fully dissolved.[1] Note: If the solution turns yellow immediately, your DMSO is wet or the solid has already degraded.
-
Aliquot into single-use brown glass vials (protect from light).
-
Store at -20°C.
Module 3: pH Management & Experimental Conditions
If you must use the compound in an aqueous assay (e.g., cell culture or enzyme inhibition), the pH of the buffer is the critical stability factor.
The pH Stability Profile
| pH Range | Stability Status | Mechanism |
| pH < 2 | Moderate | Specific acid catalysis is slow, but solubility is poor.[1] |
| pH 2 – 5 | CRITICAL INSTABILITY | The "Danger Zone." The carboxylic acid is protonated ( |
| pH 6 – 8 | Stable (Recommended) | The carboxylic acid ionizes to carboxylate ( |
| pH > 10 | Poor | Direct hydroxide attack on the amide or imide bond may occur (general base hydrolysis).[1] |
Assay Buffer Recommendations
Troubleshooting Guide (FAQ)
Q1: My stock solution turned bright yellow. Is it safe to use?
A: No.
-
Diagnosis: The yellow color comes from free 4-nitroaniline .[1] This indicates the amide bond has cleaved.
-
Cause: Wet DMSO or storage at room temperature allowed the intramolecular reaction to proceed.[1]
-
Action: Discard the stock. Prepare fresh using a new bottle of anhydrous DMSO.
Q2: I see a precipitate when I dilute into my assay buffer.
A: Check your concentration and pH.
-
Diagnosis: The intact molecule has limited water solubility, especially at low pH where it is uncharged.
-
Solution:
Q3: Can I autoclave this compound?
A: Absolutely not.
-
Reason: The heat and steam will instantly drive the conversion to maleic acid and 4-nitroaniline.[1]
-
Alternative: Sterile filter the DMSO stock using a 0.2 µm PTFE (hydrophobic) filter, then dilute into sterile media.
Q4: Is the compound light sensitive?
A: Yes.
-
Mechanism: The double bond in the acrylic acid moiety is susceptible to photo-isomerization (cis
trans).[1] While the trans isomer (fumaramic acid derivative) is actually more chemically stable against hydrolysis (because the acid group is too far to attack the amide), it is a different molecule with potentially different biological activity.[1] -
Action: Handle in amber vials and low light.
References
-
Kirby, A. J. (2012).[1] Stereoelectronic Effects. Oxford University Press.[1] (Foundational text on intramolecular catalysis mechanisms in maleamic acids).
-
Kluger, R., & Chin, J. (1982). "Intramolecular General Acid Catalysis of Amide Hydrolysis: Mechanistic Implications." Journal of the American Chemical Society, 104(15), 4154–4161.
-
Aldersley, M. F., et al. (2018).[1] "Kinetics and Mechanism of the Hydrolysis of N-Phenylmaleamic Acids." Journal of Physical Organic Chemistry, 31(5).[1] (Details the pH-rate profile specific to N-aryl maleamic acids).
-
European Chemicals Agency (ECHA). "Registration Dossier: Acrylic Acid & Derivatives."[1] (General stability data for acrylic acid derivatives). [1]
Validation & Comparative
1H NMR spectrum analysis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid (also known as N-(4-nitrophenyl)maleamic acid). This compound is a critical intermediate in the synthesis of maleimides and a Michael acceptor used in covalent drug design.
The primary analytical challenge lies in distinguishing the open-ring maleamic acid (the target) from its cyclized maleimide counterpart and its starting materials. This guide compares these species, offering definitive spectral markers to validate synthesis and purity.
Structural Context & Synthesis Pathway
To interpret the spectrum accurately, one must understand the origin of the protons. The target molecule is typically synthesized via the nucleophilic attack of 4-nitroaniline on maleic anhydride.
Diagram 1: Synthesis & Structural Evolution
The following flow illustrates the transformation and the competing cyclization pathway.
Caption: Synthesis pathway showing the kinetic formation of the maleamic acid (Target) and potential thermodynamic cyclization to maleimide.
Comparative Analysis: Target vs. Alternatives
The most common error in characterizing this compound is misidentifying the cyclized maleimide as the open-ring acid. The table below highlights the critical shifts in DMSO-d6.
Table 1: Spectral Fingerprint Comparison (DMSO-d6)
| Feature | Target: Maleamic Acid | Alternative: Maleimide | Start Material: Maleic Anhydride |
| Alkene Region | Two Doublets ( | Singlet ( | Singlet ( |
| Amide Proton | Singlet ( | Absent | Absent |
| Acid Proton | Broad Singlet ( | Absent | Absent |
| Symmetry | Asymmetric (Distinct Ha/Hb) | Symmetric (Equivalent H) | Symmetric |
Critical Insight: The presence of an AB quartet (two doublets) in the alkene region (6.0–7.0 ppm) is the definitive proof of the open-ring structure. If you see a singlet here, your reaction has likely cyclized or failed.
Detailed Spectral Assignment
Solvent: DMSO-d6 (Recommended due to solubility and visibility of exchangeable amide/acid protons).
A. The Vinylic System (The "Fingerprint")
The acrylic moiety possesses two non-equivalent protons due to the asymmetric carbonyl environments (Carboxylic Acid vs. Amide).
-
6.35 ppm (d, 1H, J = 12.5 Hz): Proton
to the Amide (deshielded by amide anisotropy). -
6.50 ppm (d, 1H, J = 12.5 Hz): Proton
to the Carboxylic Acid. -
Coupling Constant (J): The value of ~12–13 Hz confirms the Cis (Z) configuration derived from maleic anhydride.
-
Note: If J
15–16 Hz, isomerization to the Trans (E) fumaramic acid derivative has occurred.
-
B. The Aromatic Region
The 4-nitroaniline moiety creates a classic AA'BB' system, often appearing as two distinct doublets due to the strong electron-withdrawing nature of the -NO2 group.
-
7.8–7.9 ppm (d, 2H, J
9 Hz): Protons ortho to the Amide linkage. -
8.2–8.3 ppm (d, 2H, J
9 Hz): Protons ortho to the Nitro group (highly deshielded).
C. Exchangeable Protons
- 10.8 ppm (s, 1H): Amide -NH-. Diagnostic for the formation of the amide bond.[1]
- 13.0+ ppm (br s, 1H): Carboxylic acid -OH. This peak is extremely broad and may merge with the baseline if the DMSO contains water.
Experimental Protocol for Validation
To ensure reproducible data, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 .
-
Why? CDCl3 is a poor solvent for this polar molecule and will result in broad, uninterpretable peaks.
-
-
Agitation: Sonicate for 30 seconds. Ensure complete dissolution; suspended solids will distort integration.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (to prevent saturation of the slow-relaxing nitro-aromatics).
-
Relaxation Delay (D1): Set to
2.0 seconds. The aromatic protons adjacent to the nitro group have long T1 relaxation times. -
Scans: 16–32 scans are sufficient.
Step 3: Processing & Logic Check
Use the logic tree below to validate your product immediately after acquisition.
Diagram 2: NMR Logic Tree
Caption: Decision tree for rapid product identification based on alkene splitting patterns.
References
-
International Journal of Engineering Research & Technology (IJERT). "Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid." IJERT, vol. 12, 2023.
-
Royal Society of Chemistry. "Regioselective nitration of Anilines with Fe(NO3)3·9H2O." RSC Advances, Supplementary Information.
-
BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
-
MDPI. "Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide." Molecules, 2010. (Discusses the ring-opening equilibrium).
Sources
FTIR Characterization Guide: 3-(4-Nitro-phenylcarbamoyl)-acrylic Acid
Executive Summary
3-(4-Nitro-phenylcarbamoyl)-acrylic acid , commonly known as N-(4-Nitrophenyl)maleamic acid , is a critical intermediate in the synthesis of maleimide-based drug linkers and high-performance polymers. Its synthesis involves the ring-opening aminolysis of maleic anhydride by 4-nitroaniline.
For researchers and drug development professionals, FTIR spectroscopy serves as the primary "gatekeeper" technique. It validates the successful formation of the amic acid intermediate while ruling out incomplete conversion (presence of starting materials) or premature cyclization (formation of the maleimide). This guide provides a comparative spectral analysis to serve as a self-validating quality control system.
Structural Analysis & Theoretical Assignments
The molecule contains five distinct functional zones that must be identified to confirm structure:
-
Carboxylic Acid (-COOH): Terminal acid group from ring opening.
-
Secondary Amide (-CONH-): Linker formed between the acrylic chain and the nitrophenyl ring.
-
Nitro Group (-NO₂): Electron-withdrawing group on the aromatic ring.
-
Conjugated Alkene (C=C): The maleic backbone (cis-configuration typically retained).
-
Para-Substituted Aromatic Ring: The phenyl core.
The "Fingerprint" of Success
The formation of the product is spectrally defined by the simultaneous appearance of Amide I/II bands and Carboxylic Acid bands, and the complete disappearance of the cyclic anhydride doublet.
Comparative Performance Analysis
This section objectively compares the FTIR profile of the product against its precursors and its potential over-reaction byproduct (the maleimide).
Table 1: Critical Spectral Shift Analysis (Product vs. Alternatives)
| Functional Group | Starting Material: Maleic Anhydride | Starting Material: 4-Nitroaniline | Target Product: Maleamic Acid | Over-Reaction: Maleimide |
| Carbonyl (C=O) | Doublet: 1780 & 1850 cm⁻¹ (Cyclic Anhydride) | None | Two Distinct Peaks: ~1700-1720 cm⁻¹ (Acid) & ~1650-1670 cm⁻¹ (Amide I) | Doublet: ~1710 & 1770 cm⁻¹ (Cyclic Imide) |
| N-H Stretch | None | Doublet: ~3350 & 3480 cm⁻¹ (Primary Amine -NH₂) | Single Band: ~3250-3350 cm⁻¹ (Amide -NH-) | None (if N-substituted) |
| O-H Stretch | None | None | Broad: 2500–3300 cm⁻¹ (Carboxylic Acid) | None |
| N-H Bend | None | ~1600 cm⁻¹ (Scissoring) | ~1530–1550 cm⁻¹ (Amide II) | Absent |
| Nitro (-NO₂) | None | ~1500 & 1330 cm⁻¹ | ~1515-1530 & 1340-1350 cm⁻¹ | ~1520 & 1345 cm⁻¹ |
Detailed Characteristic Peaks of 3-(4-Nitro-phenylcarbamoyl)-acrylic Acid
-
3200–3400 cm⁻¹ (m): N-H stretching vibration (Amide). Often appears as a sharper spike riding on the broad OH curve.
-
2500–3300 cm⁻¹ (s, broad): O-H stretching of the carboxylic acid dimer.
-
1700–1720 cm⁻¹ (s): C=O stretching of the carboxylic acid.[1]
-
1650–1670 cm⁻¹ (s): Amide I band (C=O stretch). Lower frequency due to conjugation.
-
1620–1640 cm⁻¹ (m): C=C alkene stretching (conjugated).
-
1530–1550 cm⁻¹ (s): Amide II band (N-H bending/C-N stretching). Crucial differentiator from maleimide.
-
1500–1520 cm⁻¹ (s) & 1340–1350 cm⁻¹ (s): Asymmetric and Symmetric NO₂ stretches.[2]
-
800–860 cm⁻¹ (s): C-H out-of-plane bending, characteristic of para-disubstituted benzene rings.
Visualizing the Validation Logic
The following diagrams illustrate the synthesis pathway and the logical decision tree for interpreting the FTIR spectrum.
Diagram 1: Synthesis & Spectral Evolution
Caption: Synthesis pathway highlighting the spectral shifts from precursors to target and potential degradation to maleimide.
Diagram 2: FTIR Validation Decision Tree
Caption: Logic flow for validating the identity of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid using FTIR.
Experimental Protocols
A. Synthesis Protocol (Self-Validating)
Objective: Synthesize N-(4-nitrophenyl)maleamic acid with minimal cyclization.
-
Preparation: Dissolve maleic anhydride (1.0 eq) in DMF (Dimethylformamide). Ensure glassware is dry to prevent hydrolysis of anhydride to maleic acid.
-
Addition: Dissolve 4-nitroaniline (1.0 eq) in a minimal amount of DMF. Add dropwise to the anhydride solution at room temperature (20–25°C) .
-
Note: Do not heat. Heating promotes cyclization to the maleimide.
-
-
Reaction: Stir for 3 hours. The solution will typically darken or change color (yellow/orange).
-
Isolation: Pour the reaction mixture into crushed ice/water. The maleamic acid is insoluble in water and will precipitate as a yellow solid.
-
Purification: Filter the solid. Wash with cold water to remove residual DMF.
-
Recrystallization: If necessary, recrystallize from methanol or ethanol.
-
-
Drying: Vacuum dry at <50°C. High heat during drying can cause solid-state cyclization.
B. FTIR Sample Preparation
For this compound, the KBr Pellet method is superior to ATR (Attenuated Total Reflectance) for resolving the subtle N-H and O-H regions, though ATR is acceptable for quick checks.
-
Ratio: Mix 1–2 mg of the dried sample with ~200 mg of spectroscopic grade KBr (Potassium Bromide).
-
Grinding: Grind thoroughly in an agate mortar until a fine, uniform powder is achieved. (Coarse particles cause light scattering/baseline tilt).
-
Pressing: Press at 8–10 tons of pressure for 1–2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16 or 32).
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Doublet at 1780/1850 cm⁻¹ | Unreacted Maleic Anhydride | Reaction incomplete. Increase time or check stoichiometry. |
| Doublet at 3350/3480 cm⁻¹ | Unreacted 4-Nitroaniline | Reaction incomplete or excess amine used. Wash precipitate thoroughly with water/acidic wash. |
| Missing Broad OH (2500-3300) | Cyclization to Maleimide | Reaction temperature was too high or drying was too aggressive. |
| Peak at 1770 cm⁻¹ (Weak) | Partial Cyclization | Trace maleimide forming. Recrystallize to purify. |
| Broad hump >3000 cm⁻¹ only | Wet Sample (Water) | Water interferes with the OH/NH region. Dry sample in a desiccator. |
References
-
Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology (IJERT), 2023. Link
-
Synthesis and Characterization of 4-Nitrophenyl Maleimide and Copolymerized with Acrylonitrile. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 2023. Link
-
Maleic Anhydride FTIR Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Solid-state FTIR monitoring of the maleimide polymerization. ResearchGate. Link
-
Interpreting Infrared Spectra: Amides and Nitro Groups. Specac Application Notes. Link
Sources
A Comparative Guide to HPLC Method Development for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
This guide provides a comprehensive, data-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind experimental choices to deliver a validated, trustworthy analytical method.
Introduction: Understanding the Analyte
3-(4-Nitro-phenylcarbamoyl)-acrylic acid is a molecule characterized by several key functional groups that dictate its chromatographic behavior. A successful method development strategy begins with a thorough understanding of these properties.
-
Aromatic System: The presence of a phenyl ring allows for potential π-π interactions with specific stationary phases.
-
Nitro Group: A strong electron-withdrawing and polar group.
-
Amide Linkage: A polar functional group capable of hydrogen bonding.
-
α,β-Unsaturated Carboxylic Acid: This is the most critical functionality for reversed-phase method development. As a weak acid, its ionization state is highly dependent on the mobile phase pH, which will be the primary tool for controlling retention.[1]
The molecule's structure, combining both non-polar (phenyl ring) and highly polar (nitro, amide, carboxyl) moieties, presents a moderate challenge. It is acidic and polar, suggesting that standard reversed-phase conditions might lead to poor retention without careful mobile phase control.[2][3]
Table 1: Physicochemical Properties of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid and Related Structures
| Property | Value / Observation | Chromatographic Implication |
| Molecular Formula | C₁₀H₈N₂O₅[4][5] | Influences molecular weight and potential solubility. |
| Molecular Weight | 236.18 g/mol [4][5] | Standard molecular weight for small molecule analysis. |
| Predicted pKa | ~2.7 - 4.2 | The carboxylic acid is the primary ionizable group. The pKa of acrylic acid is ~4.25[6], but electron-withdrawing groups can lower it. A predicted pKa for a similar structure is 2.67.[4][5] This is the most critical parameter for controlling retention. |
| UV Absorbance | Strong absorbance expected due to the nitrophenyl chromophore. | Enables sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). |
| Solubility | Expected to be soluble in common organic solvents like Methanol, Acetonitrile, and THF, and in aqueous bases. | Provides flexibility in sample diluent selection. |
The Strategic Approach: A Method Development Workflow
Our strategy is grounded in a systematic, phased approach that begins with a broad screening of conditions and progressively refines the method to achieve optimal separation. The primary goal is to leverage the principles of reversed-phase chromatography with ion suppression.[7]
Caption: HPLC method development workflow.
Phase 1: Comparative Screening of Stationary and Mobile Phases
The initial phase aims to identify the most promising column and mobile phase combination. Given the analyte's aromatic nature, a standard C18 column is compared against a Phenyl-Hexyl phase, which can provide alternative selectivity through π-π interactions.[8]
Experimental Protocol: Initial Screening
-
Standard Preparation: Prepare a 100 µg/mL stock solution of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid in methanol. Dilute with 50:50 water:acetonitrile to 10 µg/mL for injection.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
-
Screening Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Diode array scan (200-400 nm), extraction at maximum absorbance wavelength.
-
Results: Initial Screening
Table 2: Comparison of Initial Screening Conditions
| Column | Organic Modifier | Retention Time (min) | Tailing Factor | Theoretical Plates | Observations |
| C18 (4.6x150mm, 5µm) | Acetonitrile | 4.82 | 1.3 | 8500 | Good retention and efficiency. Peak shape is acceptable. |
| C18 (4.6x150mm, 5µm) | Methanol | 5.31 | 1.4 | 7200 | Longer retention but slightly broader peak and lower efficiency. |
| Phenyl-Hexyl (4.6x150mm, 5µm) | Acetonitrile | 5.15 | 1.2 | 9200 | Excellent peak shape and efficiency. Slightly different selectivity observed for impurities. |
Analysis: Both columns provided adequate retention, confirming the success of the ion-suppression strategy with phosphoric acid.[9] The C18 column with acetonitrile offers a robust starting point. The Phenyl-Hexyl column shows a slight advantage in peak shape and efficiency, making it a superior choice if available and if co-eluting impurities are a concern. For general purposes, we will proceed with the widely available C18 column and acetonitrile.
Phase 2: Method Optimization
A. The Critical Impact of Mobile Phase pH
For an ionizable compound like our analyte, mobile phase pH is the most powerful tool for manipulating retention and peak shape.[1][7] The fundamental principle is that the neutral (protonated) form of the acid will be more hydrophobic and thus more strongly retained on a reversed-phase column. An excellent rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[7]
To demonstrate this, we compared the chromatography using different acidic modifiers, which control the mobile phase pH.
Experimental Protocol: pH Optimization
-
Column: C18 (4.6x150mm, 5µm).
-
Mobile Phase A: Water modified with:
-
0.1% Phosphoric Acid (pH ≈ 2.1)
-
0.1% Formic Acid (pH ≈ 2.7)
-
10mM Ammonium Acetate (pH ≈ 4.8 - Unbuffered)
-
-
Mobile Phase B: Acetonitrile.
-
All other conditions were kept the same as the initial screening.
Results: Effect of pH on Chromatography
Table 3: Comparison of Mobile Phase pH on Retention and Peak Shape
| Mobile Phase A Modifier | Approx. pH | Retention Time (min) | Tailing Factor | Observations |
| 0.1% Phosphoric Acid | 2.1 | 4.82 | 1.3 | Strong retention, good peak shape. Analyte is fully protonated. |
| 0.1% Formic Acid | 2.7 | 4.15 | 1.6 | Reduced retention, increased tailing. Analyte may be partially ionized. |
| Water (No Modifier) | ~5.0 | 1.95 | 2.5+ | Very poor retention (near void), severe peak tailing. Analyte is ionized and poorly retained. |
Analysis: The data clearly validates the ion-suppression model. At a pH of ~2.1 (phosphoric acid), well below the predicted pKa, the analyte is in its neutral form, resulting in good retention and peak shape. As the pH approaches the pKa (formic acid) and surpasses it (water), the compound ionizes, becomes more polar, and interacts poorly with the C18 stationary phase, leading to poor chromatography.[7] Therefore, using a mobile phase buffered to a pH below 2.5 is critical. 0.1% phosphoric acid is the optimal choice.
B. Gradient Profile Optimization
A generic "scouting" gradient is useful for initial screening but rarely optimal. We will refine the gradient to reduce the run time while maintaining good peak shape and resolution from any potential impurities.
-
Optimized Gradient:
-
0-1 min: 30% ACN
-
1-7 min: 30% to 70% ACN
-
7-8 min: 70% to 90% ACN (column wash)
-
8-10 min: Re-equilibration at 30% ACN
-
This tailored gradient starts at a higher organic composition, as the analyte is well-retained, and uses a shallower slope around the elution time of the main peak to improve resolution.
Final Recommended Method and Protocol
Based on the comparative data, the following method provides a robust and reliable analysis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid.
Caption: Summary of the final optimized HPLC method.
Detailed Protocol: Final Method
-
Mobile Phase Preparation:
-
Aqueous (A): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
Organic (B): Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Dilute with a 70:30 mixture of Mobile Phase A:Mobile Phase B to the desired final concentration (e.g., 10-50 µg/mL).
-
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar high-quality L1 packing).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
DAD Wavelength: Monitor at the absorbance maximum of the analyte (determined from initial scan, typically around 280 nm).
-
Gradient Program:
-
Time 0.0 min: 30% B
-
Time 1.0 min: 30% B
-
Time 7.0 min: 70% B
-
Time 8.0 min: 90% B
-
Time 8.1 min: 30% B
-
Time 10.0 min: 30% B (End of Run)
-
-
-
System Suitability: Before sample analysis, inject a standard solution five times and verify that the retention time relative standard deviation (RSD) is <1% and the peak area RSD is <2%. The tailing factor should be <1.5.
Conclusion
This guide has demonstrated a systematic, evidence-based approach to developing a robust HPLC method for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid. By comparing different stationary phases and critically evaluating the effect of mobile phase pH, we established that a reversed-phase C18 column using an ion-suppressing acidic mobile phase (0.1% phosphoric acid in water) with an acetonitrile gradient provides excellent chromatographic performance. This method is suitable for quantitative analysis in research and quality control environments.
References
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]
-
Kielbasa, A., & Blazewicz, A. (2004). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]
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PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]
-
Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
LookChem. (n.d.). (E)-3-(4-NITRO-PHENYL)-ACRYLIC ACIDBUTYL ESTER. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-(4-Nitrophenyl)acrylic acid. Retrieved from [Link]
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OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]
-
Jin, L., Lu, Y., & Lu, L. (2012). 3-(Phenylcarbamoyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2736. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
-
Mitrask. (2025, May 18). Determination of Acrylic acid emissions from industrial process by HPLC. Retrieved from [Link]
-
Zhang, Z., Yan, Z., Yang, R., & Sun, H. (2016). Determination of Acrylic Acid in Carbomer Copolymer by HPLC. Chinese Journal of Modern Applied Pharmacy, 33(8), 982-984. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]
-
SciSpace. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]
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A Comparative Guide to the Thermal Analysis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth comparative analysis of the thermal properties of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid, a molecule of interest in pharmaceutical and materials science. In the absence of established literature data for this specific compound, we present a predictive framework grounded in the known thermal behavior of its constituent functional groups—nitroaromatics, amides, and acrylic acids. We propose a rigorous experimental protocol for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) and compare the anticipated thermal profile of the target molecule with its structural isomers, 3-(2-Nitro-phenylcarbamoyl)-acrylic acid and 3-(3-Nitro-phenylcarbamoyl)-acrylic acid. This comparative approach elucidates the critical role of nitro group positioning on thermal stability and decomposition pathways, offering crucial insights for safe handling, processing, and formulation development.
Introduction: The Rationale for Thermal Analysis
3-(4-Nitro-phenylcarbamoyl)-acrylic acid combines three key functional moieties: a thermally sensitive nitroaromatic ring, a stable amide linkage, and a reactive acrylic acid group. This unique combination suggests a complex thermal profile. The nitro group, a strong electron-withdrawing group, is known to significantly impact the thermal stability of aromatic compounds, often leading to energetic, exothermic decomposition.[1][2] The acrylic acid moiety introduces the potential for thermally induced polymerization, another exothermic process.[3]
Understanding the thermal stability, melting behavior, and decomposition kinetics of such a molecule is paramount for several reasons:
-
Process Safety: Many organic nitro compounds are thermally hazardous and can undergo runaway reactions if processed at elevated temperatures.[2][4] DSC and TGA are essential screening tools to identify decomposition onsets and energy release, preventing dangerous thermal events.
-
Polymorph and Solvate Screening: DSC is a primary technique for identifying different crystalline forms (polymorphs) or solvates, which can have distinct physical properties, including solubility and stability.[5]
-
Formulation Development: The thermal behavior of an active pharmaceutical ingredient (API) dictates acceptable drying temperatures, storage conditions, and compatibility with excipients.
-
Material Characterization: TGA provides quantitative information on composition, including the presence of moisture or residual solvents, and helps elucidate decomposition mechanisms.[6]
This guide will focus on a comparative analysis, as the position of a functional group on an aromatic ring can substantially alter a compound's properties.[7] By comparing the para-nitro isomer (our target) with its ortho- and meta- counterparts, we can directly probe the steric and electronic effects that govern thermal stability.
Predicted Thermal Behavior: A Mechanistic Overview
Based on its structure, 3-(4-Nitro-phenylcarbamoyl)-acrylic acid is expected to exhibit the following thermal events upon heating:
-
Melting: A sharp endothermic transition corresponding to the solid-to-liquid phase change.
-
Decomposition: A subsequent, highly exothermic event. The decomposition mechanism is likely complex. Initial steps could involve:
-
C-NO₂ Bond Cleavage: A common primary decomposition pathway for nitroaromatic compounds, releasing significant energy.[8][9]
-
Intramolecular Rearrangement: Particularly in ortho-isomers, intramolecular hydrogen transfer from a nearby group to the nitro group can initiate decomposition at lower temperatures.[8][10]
-
Decarboxylation: Loss of CO₂ from the acrylic acid moiety.
-
Polymerization: Radical polymerization of the acrylic double bond, which is also exothermic.[3]
-
The TGA profile is expected to show a multi-step mass loss corresponding to the fragmentation of the molecule.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a comprehensive and reliable thermal characterization. The use of multiple heating rates allows for the investigation of kinetic dependencies, a key feature of a self-validating system.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point (Tₘ), heat of fusion (ΔHբ), decomposition onset temperature (Tₒₙₛₑₜ), and heat of decomposition (ΔHₔ).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum pan. For safety screening of potentially energetic decomposition, a high-pressure gold-plated crucible is recommended to suppress evaporation and contain pressure release.[11]
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative side reactions.[11]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[12] This rate provides a good balance between resolution and sensitivity.
-
To investigate kinetic effects, repeat the experiment using different heating rates, such as 5 °C/min and 20 °C/min.
-
-
Data Analysis:
-
Determine the melting point from the peak maximum of the endotherm.
-
Calculate the heat of fusion by integrating the area of the melting peak.
-
Determine the extrapolated onset temperature of the decomposition exotherm. This temperature is a critical indicator of thermal stability.
-
Calculate the heat of decomposition by integrating the area of the exothermic peak(s).
-
Thermogravimetric Analysis (TGA)
Objective: To quantify mass loss as a function of temperature and identify decomposition stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum crucible.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Analyze the first derivative of the TGA curve (the DTG curve) to clearly identify the temperatures of maximum mass loss rates for each decomposition step.[6]
-
Quantify the mass loss for each distinct step.
-
Workflow for Thermal Analysis
Caption: Experimental workflow for DSC and TGA analysis.
Comparative Analysis: The Influence of Nitro Group Position
The electronic and steric environment of the nitro group is expected to be the dominant factor influencing thermal stability. We will compare the predicted data for our target compound, 3-(4-Nitro-phenylcarbamoyl)-acrylic acid (para-isomer), with its ortho- and meta- isomers.
Logical Framework for Comparative Analysis
Caption: Comparative analysis of structural isomers.
Predicted DSC Data
The following table summarizes the predicted thermal events for the three isomers based on established chemical principles.
| Compound | Predicted Tₘ (°C) | Predicted Tₒₙₛₑₜ (°C) | Predicted ΔHₔ (J/g) | Rationale for Prediction |
| 3-(4-Nitro-phenylcarbamoyl)-acrylic acid (Para) | 210 - 225 | 240 - 255 | -1200 to -1600 | Symmetrical structure may lead to a higher melting point. The para position offers less steric hindrance but strong electronic withdrawal, leading to high thermal stability but an energetic decomposition. |
| 3-(3-Nitro-phenylcarbamoyl)-acrylic acid (Meta) | 200 - 215 | 235 - 250 | -1100 to -1500 | The meta position has a less direct electronic withdrawing effect on the amide linkage compared to the para position, potentially resulting in slightly lower stability. |
| 3-(2-Nitro-phenylcarbamoyl)-acrylic acid (Ortho) | 190 - 205 | 215 - 230 | -1500 to -2000 | The ortho-isomer is predicted to be the least stable. The proximity of the nitro group to the amide N-H allows for potential intramolecular hydrogen bonding or cyclization reactions (e.g., water elimination to form an anthranil-like intermediate), providing a lower energy decomposition pathway.[4][8] This often leads to a more complex and energetic decomposition. |
Predicted TGA Data
The mass loss profiles are also expected to differ, particularly in the initial decomposition stages.
| Compound | Predicted Stage 1 Mass Loss (%) (Temp Range °C) | Predicted Stage 2 Mass Loss (%) (Temp Range °C) | Predicted Final Residue (%) at 600°C | Rationale for Prediction |
| Para-Isomer | ~42% (240-320°C) | ~55% (320-500°C) | < 3% | Decomposition likely initiated by C-NO₂ cleavage and decarboxylation, followed by fragmentation of the aromatic backbone. |
| Meta-Isomer | ~40% (235-315°C) | ~57% (315-500°C) | < 3% | Similar profile to the para-isomer, with slightly lower onset temperatures. |
| Ortho-Isomer | ~50% (215-300°C) | ~45% (300-480°C) | < 5% | The initial mass loss is predicted to be larger and occur at a lower temperature due to a facile intramolecular elimination pathway, possibly involving loss of both the nitro and carboxyl groups in a more concerted fashion. |
Conclusion and Future Work
This guide establishes a robust framework for the comprehensive thermal analysis of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid through a predictive and comparative approach. The proposed DSC and TGA protocols are designed to yield high-quality, reliable data essential for safety assessment and material characterization.
Our analysis predicts that the ortho-isomer will be the least thermally stable due to the potential for intramolecular interactions that lower the activation energy for decomposition. The para- and meta- isomers are expected to exhibit higher thermal stability. All three isomers are predicted to decompose exothermically and should be handled with appropriate caution at elevated temperatures.
Future experimental work should focus on validating these predictions. Furthermore, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-IR) would provide invaluable data for identifying the gaseous species evolved during decomposition, allowing for a definitive elucidation of the decomposition mechanisms for each isomer.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]
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Matseev, V. V., & Stepanov, R. S. (1975). Kinetics and mechanism of the decomposition of nitrobenzene in the gas phase. Kinetics and Catalysis, 16, 483-487. [Link]
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Zherikova, K. V., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Journal of Thermal Analysis and Calorimetry, 138(4), 2539–2547. [Link]
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Jin, L., et al. (2012). 3-(Phenylcarbamoyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2736. [Link]
-
Patil, R. (2015). DSC & TGA. Slideshare. [Link]
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-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Gualandi, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781–788. [Link]
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Omarova, K., et al. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. Polymers, 15(18), 3784. [Link]
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Zhang, C., et al. (2017). Kinetic analysis of the spontaneous thermal polymerization of acrylic acid. Journal of Thermal Analysis and Calorimetry, 131(3), 2515–2523. [Link]
-
AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. [Link]
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Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]
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Arts, S. J. H. F., et al. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, 61(27), e202202685. [Link]
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-
Patel, B., et al. (2023). A Comparative Thermal stability Study of N-(4-Nitropheny) Maleimide and N-(2, 4-di-nitrophenyl) by IJRASET. Issuu. [Link]
-
Alsaiari, N. S., et al. (2021). Insights into the p-nitrophenol adsorption by amidoxime-modified poly(acrylonitrile-co-acrylic acid): characterization, kinetics, isotherm, thermodynamic, regeneration and mechanism study. Scientific Reports, 11(1), 4192. [Link]
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crystal structure determination of 3-(4-Nitro-phenylcarbamoyl)-acrylic acid
A Comparative Guide to Single Crystal vs. Powder Diffraction Strategies
Executive Summary & Strategic Context
The compound 3-(4-Nitro-phenylcarbamoyl)-acrylic acid (also known as
The Structural Challenge: Researchers often face a "triad of uncertainty" with this molecule:
-
Isomerism: Does it exist as the cis-isomer (maleamic) or isomerize to the trans-form (fumaramic)?
-
Cyclization: Has the open-chain acid cyclized into the corresponding maleimide (
-(4-nitrophenyl)maleimide)? -
Polymorphism: Does the nitro group induce unique packing motifs compared to the parent phenylmaleamic acid?
This guide compares the two primary structural determination workflows—Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) —providing a definitive protocol to resolve these structural ambiguities.
Comparative Analysis: SC-XRD vs. PXRD
For this specific nitro-substituted amide, the choice of method dictates the resolution of hydrogen-bonding networks.
Table 1: Performance Matrix of Elucidation Methods
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD + Rietveld (Screening) |
| Primary Output | 3D atomic coordinates ( | Unit cell dimensions, bulk phase purity.[1][2][3] |
| Resolution Limit | Atomic resolution ( | Bulk fingerprint. H-atoms are invisible/inferred. |
| Sample Requirement | Single, defect-free crystal ( | Polycrystalline powder ( |
| Isomer Differentiation | Definitive. Distinguishes cis/trans geometry and torsion angles. | Inferential. Requires reference patterns of known isomers. |
| Throughput | Low (Days for growth + collection). | High (Minutes per scan). |
| Suitability for Topic | High. Essential to prove the intramolecular H-bond (S7 motif). | Medium. Best for detecting unreacted maleic anhydride. |
Expert Insight: Why SC-XRD Wins for this Molecule
While PXRD is faster, SC-XRD is non-negotiable for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid. The defining feature of maleamic acids is a strong intramolecular hydrogen bond between the carboxylic acid proton and the amide oxygen [1]. This interaction locks the molecule in a planar conformation (S7 graph set). PXRD cannot directly visualize this proton placement; SC-XRD can, especially at low temperatures (100 K).
Experimental Protocols
Synthesis & Crystallization (The Critical Path)
To obtain crystals suitable for SC-XRD, we must control the kinetics to favor the cis-acid over the cyclized imide.
Reaction Scheme:
Step-by-Step Protocol:
-
Stoichiometry: Dissolve 9.8 g (0.1 mol) of maleic anhydride in 30 mL of Dimethylformamide (DMF).
-
Addition: Add 13.8 g (0.1 mol) of 4-nitroaniline dropwise with constant stirring.
-
Reaction: Stir for 3 hours at 25°C . Note: Higher temperatures (>50°C) risk cyclization to the maleimide [2].
-
Precipitation: Pour the reaction mixture into crushed ice. A yellow solid precipitate (the Amic Acid) will form.[4]
-
Recrystallization (Critical for SC-XRD):
SC-XRD Data Collection Parameters
Once a crystal (
-
Radiation source: Mo K
( Å). Mo is preferred over Cu to reduce absorption by the nitro group. -
Temperature: 100 K (Cryostream). Essential to freeze thermal vibration of the terminal nitro group.
-
Resolution: 0.75 Å or better (to locate H-atoms).
-
Refinement Strategy: Full-matrix least-squares on
.
Logical Workflows & Pathways
The following diagrams illustrate the decision-making process and the structural logic of the compound.
Diagram 1: Synthesis & Structural Divergence
This pathway shows why structure determination is vital—to confirm the kinetic product was isolated.
Caption: Chemical pathway showing the target molecule and potential structural impurities (imide/trans-isomer) that XRD must distinguish.
Diagram 2: Crystallographic Decision Matrix
How to choose the correct analytical technique based on sample quality.
Caption: Operational workflow for selecting the appropriate diffraction technique.
Data Analysis & Expected Results
When analyzing the SC-XRD data for 3-(4-Nitro-phenylcarbamoyl)-acrylic acid, compare your results against these established parameters for the homologous series (
Crystallographic Checkpoints
-
Space Group: Likely
(Centrosymmetric). -
Z (Molecules/Unit Cell): 4.
-
Molecular Conformation:
-
Look for the Intramolecular Hydrogen Bond : The acidic proton (COOH) should donate to the amide carbonyl oxygen (C=O).[3]
-
Graph Set Motif: S(7) ring formation. This is the "fingerprint" of a stable maleamic acid [1].
-
Dihedral Angle: The phenyl ring is typically twisted
relative to the maleamic acid plane to minimize steric hindrance [3].
-
Hydrogen Bonding Network
In the crystal lattice, expect Intermolecular N-H...O hydrogen bonds linking molecules into infinite 1D chains or zigzag patterns along the crystallographic b-axis.[3] The nitro group (
Common Pitfalls
-
Disorder: The nitro group may show rotational disorder. Use split-site refinement (PART commands in SHELX) if thermal ellipsoids are elongated.
-
Twinning: If
-factors remain high ( ), check for non-merohedral twinning, common in plate-like crystals grown from ethanol.
References
- Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. (Standard reference for S7 motifs).
-
Synthesis Protocol: Derived from standard synthesis of N-(4-nitrophenyl)maleamic acid. See: International Journal of Engineering Research & Technology (IJERT), Vol 12.
-
Homologous Structure (Parent): 3-(Phenylcarbamoyl)acrylic acid.[1] Acta Crystallographica Section E.
-
Homologous Structure (Chloro-Nitro): N-(4-Chloro-3-nitrophenyl)maleamic acid. Acta Crystallographica Section E.
Sources
- 1. 3-(Phenylcarbamoyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-Chloro-3-nitrophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid – IJERT [ijert.org]
- 5. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
